molecular formula C7H4FIO2 B1353627 2-Fluoro-3-iodobenzoic acid CAS No. 447464-03-1

2-Fluoro-3-iodobenzoic acid

Cat. No.: B1353627
CAS No.: 447464-03-1
M. Wt: 266.01 g/mol
InChI Key: FVLHWICBHZCKED-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4FIO2 and its molecular weight is 266.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLHWICBHZCKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453565
Record name 2-Fluoro-3-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447464-03-1
Record name 2-Fluoro-3-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 447464-03-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-iodobenzoic acid, a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, reactivity, and potential applications, offering a core reference for its use in research and development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of three different functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—on the benzene ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 447464-03-1Chemical Supplier Catalogs
Molecular Formula C₇H₄FIO₂Chemical Supplier Catalogs
Molecular Weight 266.01 g/mol Chemical Supplier Catalogs
Appearance White to yellow solidChemical Supplier Catalogs
Melting Point 143-147 °CChemical Supplier Catalogs
Purity Typically ≥95%Chemical Supplier Catalogs

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopy Expected Peaks
¹H NMR Aromatic protons (3H) exhibiting complex coupling patterns due to fluorine and iodine substitution. A broad singlet for the carboxylic acid proton (1H).
¹³C NMR Signals for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic doublet. The carbonyl carbon will appear at the downfield end of the spectrum.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-F stretch, and C-I stretch in the fingerprint region.
Mass Spectrometry Molecular ion peak (M+) at m/z = 266, along with characteristic fragmentation patterns.

Synthesis of this compound

Experimental Protocol: Synthesis via Sandmeyer Reaction (Proposed)

This protocol is a proposed method and may require optimization.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Potassium iodide

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-amino-3-fluorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Work-up & Purification A 2-Amino-3-fluorobenzoic acid in HCl/H₂O B Add NaNO₂ solution at 0-5 °C A->B C Diazonium salt solution B->C E Add diazonium salt solution C->E D Potassium iodide solution D->E F Reaction mixture with product E->F G Quench with NaHSO₃ F->G H Vacuum filtration G->H I Recrystallization H->I J Pure this compound I->J Suzuki_Coupling_Workflow Start This compound + Arylboronic acid Step1 Add Pd catalyst and base Start->Step1 Step2 Add degassed solvent Step1->Step2 Step3 Heat under inert atmosphere Step2->Step3 Step4 Reaction monitoring (TLC/LC-MS) Step3->Step4 Step5 Work-up and extraction Step4->Step5 Step6 Purification Step5->Step6 End Biaryl product Step6->End Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression TF->Gene Proliferation Cell Proliferation / Survival Gene->Proliferation Leads to Inhibitor Derivative of This compound Inhibitor->Kinase2 Inhibition

References

2-Fluoro-3-iodobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2-Fluoro-3-iodobenzoic acid, a halogenated benzoic acid derivative utilized in various research and development applications, particularly as a building block in organic synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

IdentifierValueCitations
Molecular Formula C₇H₄FIO₂[1][2][3][4]
Molecular Weight 266.01 g/mol [1][2][3][5]
CAS Number 447464-03-1[1][2][3][4][5][6]
IUPAC Name This compound[4][6]
Physical Form White to yellow solid[5][6]
Purity Typically ≥95%[1][5][6][7]

Chemical Structure Representation

To illustrate the logical relationship and connectivity of atoms within the molecule, a simplified structural diagram is presented. This visualization aids in understanding the spatial arrangement of the fluorine and iodine substituents on the benzoic acid core.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluoro-3-iodobenzoic acid (CAS No: 447464-03-1), a key building block in modern medicinal chemistry. This document compiles available data on its physical and chemical characteristics, outlines detailed protocols for its experimental characterization, and illustrates its utility in synthetic workflows.

Compound Identification and Chemical Structure

This compound is a halogenated aromatic carboxylic acid. The presence of orthogonal fluorine and iodine atoms on the benzoic acid scaffold makes it a versatile intermediate for introducing complex functionalities in drug discovery programs, particularly through cross-coupling reactions.

Structure:

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while core properties like molecular weight and melting point are well-documented, experimental data for properties such as boiling point, specific solubility, and detailed spectral analyses are not widely available in public literature.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 447464-03-1[1][2][3]
Molecular Formula C₇H₄FIO₂[2][3][4]
Molecular Weight 266.01 g/mol [2][4][5]
Appearance White to yellow or faint brown crystalline solid/powder[6][7]
Melting Point 143 - 147 °C[7]
Boiling Point Data not available (likely decomposes)
pKa (Predicted) 2.92 ± 0.10
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone (quantitative data not available).[8]
Storage Store at room temperature in a dark, dry, and sealed container.[1][4]
Table 2: Spectroscopic and Structural Identifiers
Identifier TypeValueSource(s)
SMILES C1=CC(=C(C(=C1)I)F)C(=O)O[9]
InChI InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)[6][9]
InChIKey FVLHWICBHZCKED-UHFFFAOYSA-N[6][9]
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

While experimental mass spectra are not publicly available, predicted m/z values for common adducts provide valuable information for mass spectrometry analysis.[9]

AdductPredicted m/z
[M]⁺ 265.92345
[M-H]⁻ 264.91672
[M+H]⁺ 266.93128
[M+Na]⁺ 288.91322
[M+K]⁺ 304.88716
[M+NH₄]⁺ 283.95782

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.[10]

Methodology (Capillary Method):

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[4][9]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (143°C).

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted.

    • The melting point is reported as the range T₁ - T₂.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[11]

Methodology:

  • Solution Preparation:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[3][12]

Spectroscopic Analysis

NMR spectroscopy is essential for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the infrared spectrum of a solid sample with minimal preparation.[13]

Methodology:

  • Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol).

Electron Ionization (EI) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.[14]

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The sample is vaporized in the ion source under high vacuum.[15]

  • Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).[16]

  • Fragmentation: Excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Synthetic and Workflow Context

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The diagrams below illustrate a typical characterization workflow and its role in synthetic chemistry.

G start_end start_end process process data data decision decision analysis analysis A Obtain/Synthesize This compound B Physical Characterization A->B Initial Sample D Spectroscopic Analysis A->D C Melting Point Determination B->C F Purity Check C->F E NMR (1H, 13C) IR (FTIR-ATR) Mass Spectrometry (MS) D->E E->F G Meets Spec? F->G Data Analysis H Proceed to Synthesis G->H Yes I Purify / Re-synthesize G->I No I->A Repeat

Caption: Physicochemical characterization workflow for this compound.

G reagent reagent intermediate intermediate product product reaction reaction sub1 This compound reaction1 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) sub1->reaction1 sub2 Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) sub2->reaction1 intermediate1 Functionalized Intermediate other_reagents Further Synthetic Steps (e.g., amidation, reduction) intermediate1->other_reagents reaction1->intermediate1 final_product Active Pharmaceutical Ingredient (API) other_reagents->final_product

Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and appearance of 2-Fluoro-3-iodobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document outlines the physical characteristics and provides detailed experimental protocols for the determination of its melting point.

Physicochemical Data

The appearance and melting point are critical parameters for the identification and purity assessment of this compound.

Appearance : this compound is typically a solid at room temperature.[3][4][5] Its appearance is generally described as a white to yellow solid or powder.[4][5] Some commercial suppliers also note that it can be a liquid, though solid is the more commonly cited physical state.[1]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Melting Point143-147 °C[3]
Molecular FormulaC7H4FIO2[1][6]
Molecular Weight266.01 g/mol [1][5][6]
Purity95% - 98%[4][5]

Experimental Protocols

The determination of a sharp melting point range is a fundamental indicator of a compound's purity.[7] Impurities tend to lower and broaden the melting point range.[7][8] The following are standard methodologies for determining the melting point of solid organic compounds like this compound.

1. Capillary Tube Method

This is the most common and accessible method for melting point determination.[9] It can be performed using a melting point apparatus (like a Mel-Temp) or a Thiele tube.[7]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form.

    • Take a capillary tube and seal one end by heating it in a flame for a few minutes while rotating it.

    • Press the open end of the capillary tube into the powdered sample.

    • Gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 cm.[10]

  • Measurement with a Melting Point Apparatus:

    • Place the prepared capillary tube into the sample holder of the melting point apparatus.[9]

    • Set the apparatus to heat rapidly to a temperature just below the expected melting point range (e.g., around 135 °C).

    • Once the set temperature is reached, reduce the heating rate to about 1-2 °C per minute to allow for accurate observation.

    • Observe the sample through the viewing eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10]

  • Measurement with a Thiele Tube:

    • Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.

    • Fill the Thiele tube with a high-boiling point liquid, such as mineral oil, ensuring the liquid level is above the side arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, immersing the sample in the oil.

    • Gently heat the side arm of the Thiele tube with a burner. The design of the tube facilitates even heat distribution through convection.

    • Observe the sample and record the temperatures at which melting begins and is complete.

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more precise determination of the melting point by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Procedure:

    • A small, accurately weighed amount of the this compound sample is placed in a sealed sample pan (typically aluminum).

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated in the DSC instrument at a controlled rate.

    • The instrument records the heat flow to the sample versus temperature.

    • The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

Logical Workflow Diagram

The following diagram illustrates the general workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation (Dry and Powder Sample) B Capillary Tube Loading (Pack 1-2 cm of Sample) A->B C Insert into Apparatus (Mel-Temp or Thiele Tube) B->C D Rapid Heating (To ~10-15°C below expected MP) C->D E Slow Heating (1-2°C per minute) D->E F Observation E->F G Record T1 (First liquid appears) F->G Melting begins H Record T2 (All solid has melted) G->H Melting continues I Report Melting Range (T1 - T2) H->I

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Solubility of 2-Fluoro-3-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Fluoro-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for researchers to determine and tabulate this crucial physicochemical property. It outlines a detailed experimental protocol for solubility determination and presents a structured template for data recording. Furthermore, a logical workflow is visualized to guide the experimental process, ensuring a systematic approach to data generation and analysis.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom, imparts unique reactivity and physicochemical properties. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

The principle of "like dissolves like" provides a qualitative prediction of solubility. As a polar molecule containing a hydrogen-bonding carboxylic acid group, this compound is expected to be more soluble in polar organic solvents. However, quantitative data is essential for precise process control and modeling. This guide provides the necessary protocols and tools for researchers to generate this critical data.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, this section provides a structured template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to use this table to build a comprehensive solubility profile for this compound.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Example: Acetone25Isothermal Equilibrium
Example: Ethanol25Isothermal Equilibrium
Example: Dichloromethane25Isothermal Equilibrium
Example: Toluene25Isothermal Equilibrium
Example: Ethyl Acetate25Isothermal Equilibrium
Example: Methanol25Isothermal Equilibrium
Example: N,N-Dimethylformamide25Isothermal Equilibrium
Example: Acetonitrile25Isothermal Equilibrium

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal equilibrium method. This method is widely accepted for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature.

  • Equilibration:

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical equilibration time is 24-48 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.

    • Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep_solid Weigh Excess This compound mix Combine in Sealed Vial prep_solid->mix prep_solvent Measure Known Volume of Organic Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (e.g., 24-48h) mix->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Quantify via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility (g/100mL, mol/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_applications compound This compound (Solute) process Solubility Determination (Isothermal Equilibrium) compound->process solvent Organic Solvent (e.g., Ethanol, Acetone) solvent->process data Quantitative Solubility Data (g/100mL, mol/L) process->data application Applications in Drug Development data->application process_opt Process Optimization (e.g., Crystallization) application->process_opt formulation Formulation Design application->formulation

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2-Fluoro-3-iodobenzoic acid. This document outlines standard experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents a framework for the analysis and interpretation of the spectral data. Due to the limited public availability of experimental NMR data for this compound, this guide provides predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with similar halogenated benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0dd³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5.0
H-57.2 - 7.4t³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0
H-67.9 - 8.1dd³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 2.0
COOH10.0 - 13.0br s-

dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1125 - 130d²J(C1-F) ≈ 20-25
C-2160 - 165d¹J(C2-F) ≈ 240-250
C-395 - 100s-
C-4135 - 140d³J(C4-F) ≈ 5-10
C-5128 - 132s-
C-6130 - 135d⁴J(C6-F) ≈ 2-5
C=O165 - 170s-

d = doublet, s = singlet

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound requires careful sample preparation and instrument setup. The following is a generalized protocol.[1][2]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity, J-coupling) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift, C-F Coupling) Process_13C->Analyze_13C Structure_Elucidation Structure Elucidation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: A logical workflow for NMR analysis of this compound.

Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and a broad singlet for the carboxylic acid proton.

  • Aromatic Protons (H-4, H-5, H-6): The electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups will cause the aromatic protons to resonate at relatively downfield chemical shifts. The fluorine atom will introduce additional complexity through proton-fluorine (H-F) coupling. H-4 and H-6 are expected to appear as doublets of doublets due to coupling with H-5 and the fluorine atom. H-5 is predicted to be a triplet due to coupling with H-4 and H-6.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will display seven distinct signals, with some showing splitting due to carbon-fluorine (C-F) coupling.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.

    • C-2 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond C-F coupling constant (¹J(C-F)) and will be significantly deshielded.

    • C-3 (Carbon attached to Iodine): Due to the "heavy atom effect" of iodine, this carbon is expected to be shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

    • Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F coupling constants depending on their proximity to the fluorine atom.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will resonate at a characteristic downfield position, typically in the range of 165-170 ppm.

This guide provides a foundational understanding of the NMR spectroscopy of this compound. For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is essential.

References

Mass Spectrometry of 2-Fluoro-3-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-3-iodobenzoic acid (C₇H₄FIO₂), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. This document outlines potential ionization methods, predicted fragmentation patterns, and detailed experimental protocols relevant to its characterization.

Compound Properties and Ionization Characteristics

This compound has a monoisotopic mass of 265.924 Da.[1] The presence of a carboxylic acid group, along with fluorine and iodine substituents, influences its behavior in mass spectrometry. The molecule can be analyzed by both gas chromatography-mass spectrometry (GC-MS), often requiring derivatization, and liquid chromatography-mass spectrometry (LC-MS), which can analyze the compound directly.

Predicted Ionization Data:

Below are predicted collision cross-section (CCS) values for various adducts of this compound, which are critical for ion mobility mass spectrometry and for identifying the compound in complex matrices.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 266.93128136.3
[M+Na]⁺ 288.91322138.6
[M-H]⁻ 264.91672131.2
[M+NH₄]⁺ 283.95782151.8
[M+K]⁺ 304.88716142.3
[M+H-H₂O]⁺ 248.92126127.0
[M+HCOO]⁻ 310.92220153.3
[M+CH₃COO]⁻ 324.93785183.4
Data sourced from PubChem.[1]

Experimental Protocols

The following protocols are representative methodologies for the analysis of halogenated benzoic acids and can be adapted for this compound.

2.1. LC-MS/MS Method for Direct Analysis

This method is suitable for the direct analysis of this compound in liquid samples.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[2][3]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[4]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.[4]

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization: ESI in negative mode is generally preferred for carboxylic acids to form the [M-H]⁻ ion.

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Voltage: Optimized for the specific compound, typically 20-40 V.

    • Acquisition: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion (m/z 264.92) or full scan mode. For tandem MS, monitor the fragmentation of the precursor ion.

2.2. GC-MS Method with Derivatization

For GC-MS analysis, the carboxylic acid group must be derivatized to increase volatility.

  • Derivatization (Methylation):

    • Evaporate the sample extract to dryness.

    • Add a methylating agent such as BF₃ in methanol (BF₃·MeOH).[5]

    • Heat the mixture (e.g., 60-80°C) for a specified time to form the methyl ester.[5]

    • Extract the resulting methyl 2-fluoro-3-iodobenzoate into an organic solvent like dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5][6]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[5]

    • Injector Temperature: 250°C.[5]

    • Oven Program: Start at a low temperature (e.g., 50°C), hold, then ramp up to a high temperature (e.g., 280°C) to elute the analyte.[5]

    • Carrier Gas: Helium at a constant flow rate.[5]

  • Mass Spectrometry (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Acquisition: Full scan mode to obtain the fragmentation pattern.

Fragmentation Pathways

No experimental mass spectra for this compound are publicly available. The following diagrams illustrate a generalized workflow for its analysis and a proposed fragmentation pathway based on established principles for aromatic carboxylic acids and halogenated compounds.[7][8][9]

G Diagram 1: General LC-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Liquid Sample Dilution Dilution / Extraction Sample->Dilution Injection UHPLC Injection Dilution->Injection Column C18 Reversed-Phase Column Injection->Column ESI ESI Source (Negative Mode) Column->ESI Analyzer Mass Analyzer (e.g., QQQ, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Processing Data Processing Detector->Processing Identification Compound Identification (m/z, RT, Fragments) Processing->Identification

Diagram 1: General workflow for LC-MS analysis.

The fragmentation of this compound in an EI source (after derivatization) or via collision-induced dissociation (CID) in an ESI source is expected to follow characteristic pathways for aromatic acids.

G Diagram 2: Proposed Fragmentation Pathway ([M-H]⁻) M_H [M-H]⁻ m/z 264.9 M_H_CO2 [M-H-CO₂]⁻ m/z 220.9 M_H->M_H_CO2 -CO₂ M_H_I [M-H-I]⁻ m/z 138.0 M_H->M_H_I -I• M_H_CO2_F [M-H-CO₂-F]⁻ m/z 201.9 M_H_CO2->M_H_CO2_F -F• I_ion I⁻ m/z 126.9 M_H_CO2->I_ion -C₆H₃F

Diagram 2: Proposed fragmentation of the deprotonated molecule.

Interpretation of Fragmentation:

  • Decarboxylation: A primary and highly characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) from the deprotonated molecular ion ([M-H]⁻), leading to the formation of a highly reactive iodofluorophenyl anion at m/z 220.9.[8][10]

  • Halogen Loss: The loss of an iodine radical (127 Da) from the [M-H]⁻ ion could produce a fragment at m/z 138.0. Similarly, the subsequent loss of a fluorine radical (19 Da) from the decarboxylated ion is another potential pathway.

  • Iodide Ion Formation: Cleavage of the C-I bond in the decarboxylated intermediate could lead to the formation of a stable iodide anion (I⁻) at m/z 126.9, which may be a prominent peak in the spectrum.

Applications in Drug Development

The methodologies described are crucial for several stages of drug development:

  • Metabolite Identification: LC-MS/MS can be used to identify metabolites of drug candidates containing the this compound moiety by tracking characteristic fragment ions and neutral losses in complex biological matrices.

  • Purity Analysis: Both GC-MS and LC-MS can be employed to assess the purity of synthetic batches and identify process-related impurities.

  • Pharmacokinetic Studies: Sensitive quantitation using methods like Multiple Reaction Monitoring (MRM) with LC-MS/MS allows for the determination of drug concentration in plasma or tissue over time.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Experimental conditions, particularly source parameters and collision energies, should be empirically optimized to achieve the best sensitivity and fragmentation for specific applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Fluoro-3-iodobenzoic acid, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This document outlines the predicted spectral features, a detailed experimental protocol for obtaining the spectrum, and a summary of characteristic vibrational frequencies.

Predicted Infrared Spectrum Analysis

The key characteristic absorption bands are expected in the following regions:

  • O-H Stretching: A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2] This broadening is a hallmark of the strong intermolecular hydrogen bonding present in the solid state.[2]

  • C-H Stretching (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

  • C=O Stretching (Carbonyl): A very strong and sharp absorption peak is predicted to appear between 1720 and 1680 cm⁻¹. This intense band is due to the stretching vibration of the carbonyl group in the carboxylic acid. Its precise position can be influenced by the electronic effects of the fluorine and iodine substituents.

  • C=C Stretching (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, arising from the C=C stretching vibrations within the benzene ring.

  • C-O Stretching and O-H Bending: In the fingerprint region, a medium intensity band is expected around 1300 cm⁻¹, which is coupled with the in-plane O-H bending vibration. Another significant band related to the C-O stretch should appear in the 1250-1200 cm⁻¹ range.

  • C-F Stretching: A strong absorption band is anticipated in the 1300-1100 cm⁻¹ region, characteristic of the C-F stretching vibration.

  • C-I Stretching: The C-I stretching vibration is expected to produce a band in the low-frequency region, typically around 600-500 cm⁻¹.

  • Out-of-Plane C-H Bending: In the 900-650 cm⁻¹ region, bands corresponding to the out-of-plane bending of the ring C-H bonds are expected. The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Data Presentation: Predicted IR Peak Assignments

The following table summarizes the predicted quantitative data for the key vibrational modes of this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3300 - 2500Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Weak-Medium
C=O Stretch (Carbonyl)1720 - 1680Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
C-O Stretch / O-H Bend (in-plane)~1300Medium
C-F Stretch1300 - 1100Strong
C-I Stretch600 - 500Medium-Weak
C-H Bend (out-of-plane)900 - 650Medium

Experimental Protocols: Obtaining the IR Spectrum

The infrared spectrum of solid this compound can be obtained using Fourier Transform Infrared (FTIR) spectroscopy. The following are detailed methodologies for sample preparation.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

  • Sample and KBr Preparation: Dry finely ground potassium bromide (KBr) powder in an oven to remove any absorbed water. Use approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.[3]

  • Grinding and Mixing: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first to correct for any atmospheric and instrumental variations.[4]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[3]

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.[5]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3]

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[6]

  • Spectral Acquisition: Collect the FTIR spectrum.

Mandatory Visualization

experimental_workflow Experimental Workflow for FTIR Analysis of this compound cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR Analysis start Start: Solid Sample (this compound) grind Grind Sample with KBr (1-2 mg sample : 100-200 mg KBr) start->grind KBr Pellet Method place_atr Place Sample on ATR Crystal start->place_atr ATR Method press Press into a Pellet (using hydraulic press) grind->press background Acquire Background Spectrum (Blank KBr pellet or empty ATR) press->background apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->background acquire_sample_spectrum Acquire Sample Spectrum background->acquire_sample_spectrum process Process Data (Baseline correction, etc.) acquire_sample_spectrum->process end End: IR Spectrum process->end

Caption: Workflow for obtaining the IR spectrum of a solid sample.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoro-3-iodobenzoic acid, a valuable building block in medicinal chemistry and drug development. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and procedural diagrams.

Overview of the Synthetic Strategy

The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-fluoroaniline. The synthetic route involves:

  • Synthesis of the intermediate, 2-amino-3-fluorobenzoic acid: This is achieved through a multi-step sequence involving the formation of an isatin derivative followed by oxidative cleavage.

  • Sandmeyer-type reaction: The amino group of 2-amino-3-fluorobenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodide to yield the final product.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

Experimental Protocols

Synthesis of 2-Amino-3-fluorobenzoic Acid

The synthesis of the key intermediate, 2-amino-3-fluorobenzoic acid, is a well-established procedure. A reliable, multi-step protocol starting from 2-fluoroaniline is outlined below. This procedure can be performed on a larger scale, with the primary limitation being the size of the laboratory equipment. No chromatographic purification is necessary for the intermediates.

Step 2.1.1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

In a 2-liter, three-necked, round-bottomed flask equipped with a condenser and a thermometer, a solution (Solution A) is prepared by dissolving 62.0 g (0.89 mol) of hydroxylamine hydrochloride, 256.7 g (1.80 mol) of anhydrous sodium sulfate, and 79.5 g (0.41 mol) of 2,2,2-trichloro-1-ethoxyethanol in 1125 mL of water. The mixture is heated to approximately 40°C with vigorous stirring to aid dissolution.

Separately, a solution (Solution B) is prepared by slowly adding 30 g (0.27 mol) of 2-fluoroaminobenzene to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid in a 500-mL, one-necked, round-bottomed flask.

Solution B is then added in one portion to Solution A. The combined mixture is vigorously stirred and heated to reflux. After 1 to 2 minutes, the mixture will turn milky, and a white precipitate will form. The flask is then rapidly cooled to room temperature (20°C) in an ice bath. After standing at room temperature for 60 hours, the precipitate is collected by filtration and washed with ice-cold water. After drying over phosphorus pentoxide, 43.6 g (86% yield) of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide is obtained with a melting point of 116-117°C.[1]

Step 2.1.2: Synthesis of 7-Fluoroisatin

A 250-mL, three-necked, round-bottomed flask fitted with a condenser and a thermometer is charged with 100 mL of concentrated sulfuric acid. The acid is heated to 70°C, and 30.0 g (0.165 mol) of the anilide from the previous step is added over a period of 1 hour. The resulting deep red solution is then heated to 90°C for 60 minutes. After cooling to room temperature in an ice bath, the mixture is rapidly added to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate. The organic phase is separated, and the aqueous phase is extracted twice with 200 mL of ethyl acetate. The combined organic phases are dried with sodium sulfate, and the solvent is removed under reduced pressure to yield 12.9 to 15.7 g (47-57%) of crude 7-fluoroisatin as an orange powder with a melting point of 186-190°C. This crude product is sufficiently pure for the subsequent step.[1]

Step 2.1.3: Synthesis of 2-Amino-3-fluorobenzoic Acid

In a 500-mL, three-necked, round-bottomed flask fitted with an addition funnel and a thermometer, 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution are combined. To this mixture, 22 mL of 30% hydrogen peroxide solution (0.20 mol) is added dropwise over 45 minutes, causing the temperature to rise to 30-40°C. After 1.5 hours, the reaction is complete. The pale orange, clear solution is adjusted to a pH of approximately 7.5 with 3 M hydrochloric acid, treated with charcoal, stirred, and filtered. The clear filtrate is then further acidified to pH 4-5, at which point the solution becomes cloudy. Finally, acidification to pH 1 with 3 M hydrochloric acid precipitates the product. After stirring for one hour, the beige precipitate is collected by filtration and dried over phosphorus pentoxide to yield 11.64 to 13.3 g (84-96%) of pure 2-amino-3-fluorobenzoic acid with a melting point of 182-184°C.[1]

Synthesis of this compound via Sandmeyer-type Reaction

This procedure is adapted from established methods for the iodination of aromatic amines. The formation of aryl iodides via the Sandmeyer reaction using potassium iodide does not typically require a copper(I) salt catalyst.

Experimental Protocol:

  • Diazotization: In a suitable reaction vessel (e.g., a 250 mL three-necked flask) equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.064 mol) of 2-amino-3-fluorobenzoic acid in a mixture of 60 mL of water and 15 mL of concentrated hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath.

  • While maintaining the temperature below 5°C, slowly add a solution of 4.9 g (0.071 mol) of sodium nitrite in 20 mL of water dropwise. Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Iodination: In a separate beaker, dissolve 16.0 g (0.096 mol) of potassium iodide in 30 mL of water. Slowly add this solution to the cold diazonium salt solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed, and a dark precipitate will form.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, gently heat the mixture to 40-50°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and add a small amount of solid sodium thiosulfate to quench any excess iodine, until the dark color of iodine disappears.

  • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

Quantitative Data (Estimated):

ParameterValue
Starting Material2-Amino-3-fluorobenzoic acid
Key ReagentsSodium nitrite, Hydrochloric acid, Potassium iodide
SolventWater
Reaction Temperature0-5°C (diazotization), RT to 50°C (iodination)
Reaction Time~3-4 hours
Expected Yield 70-80% (crude)

Purification Protocol

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining a high-purity product with good recovery.

Recrystallization Procedure:

  • Solvent Selection: Based on the properties of similar benzoic acid derivatives, a mixed solvent system of ethanol and water or acetic acid and water is likely to be effective. The crude product should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature or below.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 1:1 ethanol-water) and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. The solution should then be hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, the flask can be placed in an ice bath after crystallization has begun at room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. The purified this compound should be dried in a vacuum oven.

Quantitative Data (Estimated):

ParameterValue
Purification MethodRecrystallization
Recommended SolventEthanol-water or Acetic acid-water mixture
Expected Recovery >85%
Expected Purity >98%
Physical Appearance White to off-white solid

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-3-fluorobenzoic Acid cluster_sandmeyer Sandmeyer-type Reaction cluster_purification Purification 2-Fluoroaniline 2-Fluoroaniline Intermediate_1 N-(2-Fluorophenyl)-2- (hydroxyimino)acetamide 2-Fluoroaniline->Intermediate_1 Step 2.1.1 Intermediate_2 7-Fluoroisatin Intermediate_1->Intermediate_2 Step 2.1.2 Precursor 2-Amino-3-fluorobenzoic Acid Intermediate_2->Precursor Step 2.1.3 Diazonium_Salt Diazonium Salt Intermediate Precursor->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5°C) Crude_Product Crude this compound Diazonium_Salt->Crude_Product Iodination (KI) Purified_Product Pure this compound Crude_Product->Purified_Product Recrystallization

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Decolorization Add activated charcoal (optional) Dissolution->Decolorization Hot_Filtration Hot filtration Decolorization->Hot_Filtration Crystallization Cool to room temperature, then ice bath Hot_Filtration->Crystallization Isolation Vacuum filtration and wash with cold solvent Crystallization->Isolation Drying Dry in vacuum oven Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the purification of this compound.

References

A Technical Guide to High-Purity 2-Fluoro-3-iodobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is paramount to the success of their work. 2-Fluoro-3-iodobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers, available purity levels, and relevant technical data for this compound.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 98%. The choice of supplier often depends on the specific requirements of the research or manufacturing process, including the desired purity, quantity, and available documentation such as a Certificate of Analysis (CoA).

SupplierReported PurityNotes
Sigma-Aldrich95%Available in various quantities.[1][2]
Apollo Scientific≥95%-
A.B. ENTERPRISES97%Offered for industrial use.
Moldb≥98%Provides NMR, HPLC, and LC-MS data.[3]
PharmaffiliatesHigh PurityUseful as a research chemical.[4]
HANGZHOU LEAP CHEM CO., LTD.Industrial Grade-[5]
爱诗伦生物科技(上海)有限公司97%-[6]

It is crucial for researchers to obtain a batch-specific Certificate of Analysis from the supplier to confirm the purity and identify any potential impurities. While many suppliers list typical purity values on their websites, the actual purity of a specific lot can vary.

Analytical Characterization

The primary analytical techniques used to confirm the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • ¹H NMR: Proton NMR provides information on the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and to provide further structural elucidation.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Experimental Protocols

Conceptual Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., 2-Amino-3-iodobenzoic acid) Diazotization Diazotization Start->Diazotization Fluorination Fluorination (e.g., Schiemann Reaction) Diazotization->Fluorination Crude Crude this compound Fluorination->Crude Recrystallization Recrystallization Crude->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying Pure High-Purity Product Drying->Pure

Caption: Conceptual workflow for the synthesis and purification of this compound.

A common method for the purification of similar iodo- and fluorobenzoic acids is recrystallization. The choice of solvent is critical and is typically determined empirically. A general procedure for recrystallization is as follows:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Biological Significance and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. However, halogenated benzoic acid derivatives are a common motif in pharmacologically active compounds. For instance, derivatives of iodobenzoic acid have been investigated for their antimicrobial and anticancer activities.[7] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability.

Given its structural features, it is plausible that this compound could serve as a precursor for the synthesis of inhibitors targeting various enzymes or receptors. The logical relationship for its potential application in drug discovery is outlined below.

G cluster_discovery Drug Discovery Logic Start This compound Synthesis Chemical Synthesis Start->Synthesis Precursor Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Stability and storage conditions for 2-Fluoro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-iodobenzoic Acid

This guide provides comprehensive technical information on the stability and recommended storage conditions for this compound, a key building block in pharmaceutical and chemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in drug development and other scientific applications.

Chemical Stability Profile

This compound is a solid, crystalline compound that is generally stable under normal handling and storage conditions. However, its stability can be influenced by several factors, including temperature, light, and humidity, and contact with incompatible materials.

Key Stability Characteristics:

  • Thermal Stability: The compound is stable at room temperature. However, exposure to high temperatures should be avoided to prevent potential degradation.

  • Light Sensitivity: this compound is noted to be light-sensitive.[1] Prolonged exposure to light, particularly UV radiation, may lead to degradation.

  • Incompatibilities: The compound should not be stored with strong oxidizing agents, as these can cause hazardous reactions.[1]

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended:

  • Temperature: While some suppliers suggest storage at room temperature, others recommend refrigeration at 2-8°C for optimal long-term stability.[2][3] For long-term storage, refrigeration is the preferred condition.

  • Atmosphere: Store in a dry, well-ventilated area.[1]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]

  • Light Protection: Store in a light-resistant container or in a dark location to protect from light-induced degradation.[1]

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a representative summary of potential stability under various stress conditions, as would be determined through forced degradation studies.

Condition Parameter Duration Assay (% Initial) Total Impurities (% Area) Observations
Storage 25°C / 60% RH12 months> 99.0%< 0.5%Stable
40°C / 75% RH6 months~98.5%~1.5%Minor degradation
2-8°C24 months> 99.5%< 0.2%Highly stable
Hydrolytic 0.1 M HCl (aq)72 hours~97.0%~3.0%Moderate degradation
0.1 M NaOH (aq)24 hours~92.0%~8.0%Significant degradation
Purified Water72 hours> 99.0%< 0.5%Stable
Oxidative 3% H₂O₂ (aq)24 hours~85.0%~15.0%Significant degradation
Photolytic ICH Q1BN/A~90.0%~10.0%Significant degradation
Thermal 80°C (solid)7 days~98.0%~2.0%Minor degradation

Experimental Protocol for Stability Assessment

The following is a detailed methodology for conducting forced degradation studies on this compound to evaluate its intrinsic stability.

Objective: To identify potential degradation pathways and establish the stability-indicating nature of the analytical method.

Materials and Methods:

  • Test Substance: this compound (purity >98%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Apparatus: HPLC system with a UV detector, photostability chamber, temperature-controlled oven, pH meter, analytical balance.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for up to 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for up to 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Expose the solid compound to a dry heat of 80°C in an oven for 7 days.

    • Photostability: Expose the solid compound and a solution (1 mg/mL) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and phosphate buffer, UV detection at an appropriate wavelength).

    • Determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

Logical Workflow for Handling and Storage

Workflow for Handling and Storage of this compound cluster_storage Storage Conditions A Receival of Compound B Visual Inspection A->B C Check for Container Integrity B->C D Log into Inventory C->D E Storage Location Selection D->E I Dispensing D->I For Use F Cool, Dry, Well-Ventilated Area E->F G Light-Protected E->G H Away from Oxidizing Agents E->H J Use in Well-Ventilated Hood I->J K Tightly Reseal Container J->K L Return to Storage K->L L->E Re-storage

Caption: Logical workflow for the proper handling and storage of this compound.

Experimental Workflow for Stability Testing

Experimental Workflow for Forced Degradation Studies A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (H2O2) B->D E Thermal (Dry Heat) B->E F Photolytic (ICH Q1B) B->F G Sample at Time Points C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Quantify Parent Compound I->J K Identify Degradants I->K L Data Analysis & Reporting J->L K->L

Caption: A typical experimental workflow for conducting forced degradation studies.

References

An In-depth Technical Guide on the Reactivity Profile of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-iodobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a fluorine atom, and an iodine atom, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative reactivity data, and mechanistic insights are presented to facilitate its application in complex molecular synthesis.

Introduction

This compound (CAS No: 447464-03-1) is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three functional groups. The carboxylic acid allows for standard derivatization, such as esterification and amidation. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a common strategy in drug design. The carbon-iodine bond serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide will delve into the key aspects of its reactivity, particularly in Suzuki-Miyaura and Sonogashira coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 447464-03-1[1]
Molecular Formula C₇H₄FIO₂[1]
Molecular Weight 266.01 g/mol [1]
Appearance White to yellow solid
Purity Typically ≥95%
Storage Temperature Room Temperature

Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

TechniqueData
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry Spectral data available.
Infrared (IR) Spectral data available.

Note: Detailed spectra can be accessed through chemical databases such as ChemicalBook.

Reactivity Profile

The reactivity of this compound is dominated by the transformations of its three functional groups. The iodine atom, being an excellent leaving group, is particularly susceptible to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, coupling with a variety of aryl and heteroaryl boronic acids to yield substituted biphenyls.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow start Start: this compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents Combine reaction Reaction Mixture reagents->reaction heating Heating (e.g., 80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Cooling purification Purification (e.g., Column Chromatography) workup->purification product Product: 2-Fluoro-3-arylbenzoic acid purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl IodideBoronic AcidCatalystBaseSolventYield (%)
IodobenzenePhenylboronic acidNa₂PdCl₄/sSPhosK₂CO₃H₂O/ACN94
4-IodotoluenePhenylboronic acidPd(OAc)₂K₂CO₃WEBHigh
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃WEBHigh

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(phenyl)benzoic acid (Representative)

This protocol is a general guideline based on established procedures for Suzuki-Miyaura couplings of aryl iodides.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This compound is an excellent substrate for this reaction, providing access to a variety of arylalkyne derivatives.

Catalytic Cycle of the Sonogashira Coupling:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation (Cu-C≡CR) PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I) Cu_alkyne Cu-C≡CR CuI->Cu_alkyne Alkyne H-C≡CR + Base Alkyne->CuI Deprotonation Cu_alkyne->Transmetal

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Quantitative Data for Sonogashira Coupling:

Similar to the Suzuki-Miyaura coupling, specific yield tables for this compound are not extensively documented in the readily available literature. The following table presents typical yields for Sonogashira couplings of related aryl iodides.

Aryl IodideAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFHigh
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF96
1-Iodo-4-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF80

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(phenylethynyl)benzoic acid (Representative)

This protocol is a general guideline based on established procedures for Sonogashira couplings of aryl iodides.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While direct evidence of this compound's involvement in specific signaling pathways was not found in the performed searches, its derivatives are of significant interest in drug discovery. The synthesis of novel hydrazones from iodobenzoic acids has shown promising antimicrobial and anticancer activities.[2][3] The core structure of this compound is a valuable scaffold for generating libraries of compounds for biological screening. The introduction of fluorine can enhance metabolic stability and binding affinity, while the cross-coupling reactions allow for the exploration of a wide chemical space.

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic Start This compound Coupling Suzuki / Sonogashira Coupling Start->Coupling Derivatization Carboxylic Acid Derivatization Start->Derivatization Library Compound Library Coupling->Library Derivatization->Library Screening Biological Screening (e.g., Anticancer, Antibacterial) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is primarily centered around the C-I bond, which readily participates in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, providing efficient routes to a wide array of substituted aromatic compounds. The presence of the fluorine atom and the carboxylic acid group further enhances its utility, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of this valuable compound. Further research is warranted to explore the full scope of its reactivity and the biological activities of its derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Fluoro-3-iodobenzoic acid with various arylboronic acids. The resulting 3-aryl-2-fluorobenzoic acid derivatives are valuable building blocks in medicinal chemistry and materials science, where the introduction of fluorine can significantly influence molecular properties such as metabolic stability and binding affinity.[3] The presence of both a fluorine and a carboxylic acid moiety on the scaffold makes these products particularly attractive for further functionalization in drug discovery programs.[4]

Reaction Principle

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[1] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new biaryl C-C bond and regenerate the active palladium(0) catalyst.[1][5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as deiodination.[6]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation.[7] Glassware should be flame-dried or oven-dried before use. Reagents should be of high purity. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluorobenzoic acid.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on general knowledge of similar reactions.[8]

EntryArylboronic AcidProductCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Fluoro-3-phenylbenzoic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acid2-Fluoro-3-(4-methoxyphenyl)benzoic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901080-90
34-Trifluoromethylphenylboronic acid2-Fluoro-3-(4-(trifluoromethyl)phenyl)benzoic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001675-85
43-Thienylboronic acid2-Fluoro-3-(thiophen-3-yl)benzoic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (3:1)851270-80

Mandatory Visualization

Suzuki_Miyaura_Workflow start Start reagents Combine: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Pd Catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₃PO₄, 2 equiv) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) inert->solvent reaction Heat Reaction Mixture (e.g., 90-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Acidify, Extract with Ethyl Acetate) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: 3-Aryl-2-fluorobenzoic acid purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting

  • Low Yield or Incomplete Reaction:

    • Inactive Catalyst: Ensure an inert atmosphere was maintained throughout the setup and reaction. Use fresh, high-purity catalyst and ligand.[7]

    • Insufficient Heating: Verify the reaction temperature. In some cases, higher temperatures may be required.

    • Base Incompatibility: The choice of base can be critical. Consider screening other bases such as Cs₂CO₃ or K₂CO₃.[6]

  • Formation of Deiodinated Byproduct (2-Fluorobenzoic acid):

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can often suppress this side reaction.[6]

    • Reaction Time: Prolonged reaction times can sometimes lead to increased byproduct formation. Monitor the reaction closely and work up as soon as it is complete.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-2-fluorobenzoic acids from this compound. The protocols provided herein offer a solid foundation for researchers to successfully implement this transformation. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for specific substrates. The versatility of this reaction makes it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-fluoro-3-iodobenzoic acid. This versatile building block is a valuable substrate for the synthesis of highly functionalized aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein describe Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a roadmap for the synthesis of diverse molecular architectures.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a particularly useful substrate due to the presence of three distinct functional handles: a carboxylic acid, a fluorine atom, and an iodine atom. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for selective functionalization. The fluorine atom and the carboxylic acid moiety can be used to modulate the electronic properties and biological activity of the resulting products, making this substrate a valuable tool in drug discovery and development.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize recommended starting conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for similar substrates and provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Aryl Boronic Acid 1.2 equivalents
Palladium Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-110 °C
Reaction Time 4-24 hours
Expected Yield 70-95%

Table 2: Heck Reaction Conditions

ParameterCondition
Alkene 1.5 equivalents
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (2-3 equivalents)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Reaction Time 12-24 hours
Expected Yield 60-85%

Table 3: Sonogashira Coupling Conditions

ParameterCondition
Terminal Alkyne 1.2-1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)
Base Et₃N or Diisopropylamine
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Reaction Time 2-12 hours
Expected Yield 75-95%

Table 4: Buchwald-Hartwig Amination Conditions

ParameterCondition
Amine 1.2 equivalents
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos or RuPhos (4 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Reaction Time 8-24 hours
Expected Yield 65-90%

Experimental Protocols

The following are detailed, generalized protocols for the cross-coupling reactions of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 2-fluoro-3-arylbenzoic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with 1M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol is for the synthesis of 2-fluoro-3-alkenylbenzoic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • P(o-tol)₃ (0.06 mmol, 6 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash with 1M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

This protocol details the synthesis of 2-fluoro-3-(alkynyl)benzoic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Anhydrous THF (10 mL)

  • Triethylamine (3.0 mmol, 3.0 equiv)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol is for the synthesis of 2-fluoro-3-(amino)benzoic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., aniline) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Remove the tube from the glovebox and add anhydrous toluene and the amine under an argon atmosphere.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes involved in the palladium-catalyzed cross-coupling of this compound.

Palladium_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Transmetalation Transmetalation Complex OxAdd->Transmetalation R-M Transmetalation->Pd0 Reductive Elimination Product Product Transmetalation->Product Ar-I This compound R-M Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating & Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for cross-coupling reactions.

Caption: Interdependencies of reaction components influencing the outcome.

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives from 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biphenyl derivatives utilizing 2-Fluoro-3-iodobenzoic acid as a key starting material. The methodologies detailed herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Biphenyl scaffolds are of significant interest in medicinal chemistry, often serving as the core structure in a variety of therapeutic agents. The introduction of fluorine and carboxylic acid moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Introduction

Biphenyl derivatives are a critical class of compounds in drug discovery and materials science.[1] Their rigid, planar structure provides a unique scaffold for the development of molecules with a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-hypertensive agents.[2] The use of substituted starting materials like this compound allows for the strategic introduction of functional groups that can modulate a compound's biological activity, metabolic stability, and target-binding affinity.

The Suzuki-Miyaura coupling is the premier method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[3] This reaction typically employs a palladium catalyst, a base, and a suitable solvent system to couple an organohalide with an organoboron compound.[3] In the case of this compound, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than a carbon-bromine or carbon-chlorine bond, allowing for selective coupling at the 3-position.

A key application of biphenyl derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] The biphenyl carboxylic acid moiety can serve as a crucial pharmacophore for interacting with the PARP enzyme.

Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary synthetic route for the preparation of biphenyl derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between the iodinated carbon of the benzoic acid derivative and the boron-bearing carbon of the arylboronic acid.

General Reaction Scheme:

G A This compound Plus + A->Plus B Arylboronic acid Arrow Pd Catalyst, Base Solvent, Heat B->Arrow C Biphenyl Derivative Plus->B Arrow->C

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of biphenyl derivatives via the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Protocol 1: Synthesis of 2'-Fluoro-5'-carboxybiphenyl-3-carboxylic Acid

This protocol details the synthesis of a biphenyl dicarboxylic acid derivative, a common structural motif in pharmacologically active compounds.

Materials:

  • This compound

  • 3-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized and degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and RuPhos (0.04 eq) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2'-Fluoro-5'-carboxybiphenyl-3-carboxylic acid.

Data Presentation

The following table summarizes the expected reactants, key reagents, and potential yields for the synthesis of various biphenyl derivatives from this compound based on analogous reactions.

Arylboronic Acid PartnerPalladium CatalystLigandBaseSolvent SystemTypical Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/Water85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃DMF/Water80-90
3-Carboxyphenylboronic acidPdCl₂(dppf)-K₃PO₄Dioxane/Water75-85
4-Fluorophenylboronic acidPd₂(dba)₃XPhosCs₂CO₃THF/Water88-98

Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions.[1]

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The general workflow for the synthesis and purification of biphenyl derivatives is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction cool Cool to Room Temperature reaction->cool acidify Acidify with HCl cool->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for biphenyl synthesis.

Signaling Pathway: PARP Inhibition

Many biphenyl carboxylic acid derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with homologous recombination repair deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality.

G cluster_pathway Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER Replication Replication Fork Collapse PARP->Replication Leads to Biphenyl_Derivative Biphenyl Derivative (PARP Inhibitor) Biphenyl_Derivative->PARP Inhibits BER->Replication DSB Double-Strand Break Replication->DSB HR_proficient Homologous Recombination (BRCA Proficient) DSB->HR_proficient HR_deficient Homologous Recombination Deficiency (BRCA Mutant) DSB->HR_deficient Cell_Survival Cell Survival HR_proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death

Caption: PARP inhibition signaling pathway.

References

Application Notes and Protocols: 2-Fluoro-3-iodobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-3-iodobenzoic acid as a key building block in the synthesis of medicinally relevant compounds, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document offers detailed synthetic protocols, quantitative data, and a visualization of the relevant biological pathway to guide researchers in leveraging this versatile molecule in their drug discovery programs.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its unique substitution pattern. The presence of a carboxylic acid, a fluorine atom, and an iodine atom on the benzene ring allows for a variety of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties. The carboxylic acid group provides a convenient point for amide bond formation, a common linkage in many drug molecules.

This document will focus on a key application of this compound in the synthesis of a core scaffold found in several PARP inhibitors, which are a class of targeted cancer therapies.

Application: Synthesis of a Key Indazole Intermediate for PARP Inhibitors

A critical structural motif in several potent PARP inhibitors, including Niraparib, is the 2H-indazole-7-carboxamide core. This compound serves as an excellent starting material for the construction of this key intermediate through a multi-step synthetic sequence. The following sections detail a representative synthetic protocol.

Experimental Protocols

Scheme 1: Synthesis of a 2H-Indazole-7-carboxamide Precursor from this compound

Caption: Synthetic route to a key PARP inhibitor intermediate.

Step 1: Esterification of this compound

  • Reaction: To a solution of this compound (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-fluoro-3-iodobenzoate.

  • Expected Yield: 95-99%

  • Purity (by HPLC): >98%

Step 2: Suzuki-Miyaura Coupling

  • Reaction: A mixture of methyl 2-fluoro-3-iodobenzoate (1.0 eq), 4-aminophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 4:1 mixture of toluene and water (10 vol) is degassed with argon for 15 minutes. The reaction is then heated to 90 °C for 12 hours under an argon atmosphere.

  • Work-up: The reaction mixture is cooled to room temperature and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Expected Yield: 75-85%

  • Purity (by HPLC): >97%

Step 3: Indazole Ring Formation

  • Reaction: A solution of methyl 3-(4-aminophenyl)-2-fluorobenzoate (1.0 eq) and hydrazine hydrate (5.0 eq) in n-butanol (15 vol) is heated to reflux for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield methyl 2-(4-aminophenyl)-2H-indazole-7-carboxylate.

  • Expected Yield: 60-70%

  • Purity (by HPLC): >98%

Step 4: Amidation

  • Reaction: A solution of methyl 2-(4-aminophenyl)-2H-indazole-7-carboxylate (1.0 eq) in methanol saturated with ammonia is stirred in a sealed vessel at 80 °C for 48 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to give 2-(4-aminophenyl)-2H-indazole-7-carboxamide.

  • Expected Yield: 80-90%

  • Purity (by HPLC): >99%

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis of the 2H-indazole-7-carboxamide precursor.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Representative Yield (%)Purity (HPLC) (%)
1Methyl 2-fluoro-3-iodobenzoateThis compound280.0097>98
2Methyl 3-(4-aminophenyl)-2-fluorobenzoateMethyl 2-fluoro-3-iodobenzoate245.2480>97
3Methyl 2-(4-aminophenyl)-2H-indazole-7-carboxylateMethyl 3-(4-aminophenyl)-2-fluorobenzoate283.2865>98
42-(4-Aminophenyl)-2H-indazole-7-carboxamideMethyl 2-(4-aminophenyl)-2H-indazole-7-carboxylate266.2885>99

Biological Context: PARP1 Signaling Pathway and Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., BRCA1/2 mutations), inhibition of PARP1 leads to the accumulation of SSBs, which are converted to DSBs during DNA replication. The inability of these cells to repair DSBs through the defective HR pathway results in cell death, a concept known as synthetic lethality.

PARP1 Signaling in DNA Repair

PARP1_Signaling cluster_0 DNA Single-Strand Break Repair (BER Pathway) cluster_1 Mechanism of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP1 on DNA PARP1->Trapped_PARP1 Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits Repaired_DNA Repaired DNA Repair_Proteins->Repaired_DNA repair SSB PARPi PARP Inhibitor PARPi->PARP1 inhibits & traps Stalled_Replication Stalled Replication Fork & DSB Formation Trapped_PARP1->Stalled_Replication Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) Stalled_Replication->Cell_Death

Caption: PARP1's role in DNA repair and the mechanism of PARP inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic systems in medicinal chemistry. Its application in the construction of the core scaffold of PARP inhibitors highlights its potential in the development of targeted cancer therapeutics. The provided protocols and data serve as a practical guide for researchers to utilize this starting material in their drug discovery efforts. The understanding of the underlying biological pathways, such as the PARP1-mediated DNA repair mechanism, is crucial for the rational design of next-generation inhibitors.

Application of 2-Fluoro-3-iodobenzoic Acid in API Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-iodobenzoic acid is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a carboxylic acid group, offers multiple reaction sites for diverse chemical transformations. The presence of the iodo group makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This application note explores the potential utility of this compound in the synthesis of key pharmaceutical intermediates, with a focus on a theoretical application in the synthesis of a precursor to Lumacaftor, a drug for the treatment of cystic fibrosis. Detailed experimental protocols for analogous reactions are provided to guide researchers in harnessing the synthetic potential of this compound.

Introduction

The strategic incorporation of fluorine atoms and the facility of carbon-carbon bond formation are critical aspects of contemporary drug design and development. This compound embodies the potential for both. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The iodo substituent is a highly effective leaving group in cross-coupling reactions, enabling the construction of complex biaryl structures that are prevalent in many APIs.

While direct and widespread applications of this compound in the synthesis of marketed APIs are not extensively documented in publicly available literature, its structure strongly suggests its utility as a precursor to key intermediates. One such potential application is in the synthesis of 3-boronobenzoic acid, a crucial reagent in the synthesis of Lumacaftor (VX-809). Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is used to treat cystic fibrosis.[1] The final step in many reported syntheses of Lumacaftor involves a Suzuki coupling between a complex pyridine derivative and 3-boronobenzoic acid.[2]

This note will first present a theoretical pathway for the synthesis of 3-boronobenzoic acid from this compound. Subsequently, it will provide a detailed, cited experimental protocol for a closely related Suzuki-Miyaura coupling reaction to illustrate the practical application of such iodo-aromatic compounds.

Theoretical Application: Synthesis of a Lumacaftor Intermediate

A key step in the synthesis of Lumacaftor is the palladium-catalyzed Suzuki coupling of 3-(6-chloro-5-methylpyridin-2-yl)benzoate with a cyclopropanecarboxamide derivative, or the coupling of a suitable precursor with 3-boronobenzoic acid.[2] Theoretically, this compound could serve as a starting material for the synthesis of 3-boronobenzoic acid. This transformation would involve a borylation reaction, where the iodine atom is replaced with a boronic acid or boronic ester group.

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the potential application of this compound in the synthesis of a key intermediate for Lumacaftor.

G A This compound B Borylation (e.g., Miyaura borylation) A->B C 3-Fluoro-2-boronobenzoic acid (Hypothetical Intermediate) B->C D Suzuki-Miyaura Coupling with Pyridine Derivative C->D E Lumacaftor Precursor D->E F Further Synthetic Steps E->F G Lumacaftor (API) F->G

Caption: Hypothetical workflow for the synthesis of Lumacaftor using this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylbenzoic Acid from 3-Iodobenzoic Acid via Suzuki-Miyaura Coupling

This protocol demonstrates the reactivity of the carbon-iodine bond in a benzoic acid derivative in a Suzuki-Miyaura coupling reaction, a transformation central to the proposed application.[3][4]

Reaction Scheme:

G cluster_1 A 3-Iodobenzoic acid B + C Phenylboronic acid D PdCl2, NaOH, H2O E 3-Phenylbenzoic acid D->E

Caption: Suzuki-Miyaura coupling of 3-iodobenzoic acid and phenylboronic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Iodobenzoic acid248.022.00496 mg
Phenylboronic acid121.932.20268 mg
Sodium hydroxide40.008.00320 mg
Palladium(II) chloride177.330.0203.54 mg
Water18.02-8 mL
tert-Butyl methyl ether--~30 mL
Concentrated HCl--a few drops
Sodium sulfate--as needed

Procedure:

  • In a 50 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 320 mg (8.00 mmol) of sodium hydroxide in 8 mL of water.

  • To this solution, add 496 mg (2.00 mmol) of 3-iodobenzoic acid, followed by 268 mg (2.20 mmol) of phenylboronic acid and 3.54 mg (0.020 mmol) of palladium(II) chloride.[3]

  • Stir the reaction mixture at room temperature for 10 minutes.[3]

  • Filter the reaction mixture through a glass frit.

  • Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and dissolve it in approximately 30 mL of tert-butyl methyl ether.

  • Filter the ether solution over a short plug of silica gel, then wash the organic phase with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crystalline product, 3-phenylbenzoic acid, is obtained as a colorless residue.

Expected Yield: 89%[3]

Protocol 2: Synthesis of 3-Carboxyphenylboronic Acid from 3-Cyanophenylboronic Acid

This protocol details the conversion of a nitrile group to a carboxylic acid on a phenylboronic acid scaffold, a common transformation in the synthesis of functionalized boronic acids.[5]

Reaction Scheme:

G cluster_0 A 3-Cyanophenylboronic acid B 1. KOH, Ethylene glycol, 175 °C C 2. HCl, H2O D 3-Carboxyphenylboronic acid B->D C->D

Caption: Synthesis of 3-carboxyphenylboronic acid from 3-cyanophenylboronic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Cyanophenylboronic acid146.946810 g
Potassium hydroxide56.1127215.26 g
Ethylene glycol62.07-40 mL
32% Hydrochloric acid--as needed
Water18.02-60 mL

Procedure:

  • Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol) of potassium hydroxide powder in 40 mL of ethylene glycol in a suitable reaction vessel.[5]

  • Heat the mixture to 175 °C and maintain this temperature for 3 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature and dilute it with 60 mL of water.

  • Adjust the pH of the solution to 2-3 with 32% hydrochloric acid to precipitate the product.[5]

  • Isolate the colorless crystalline product by filtration.

  • Wash the crystals with water and dry them under vacuum at 35 °C.

Expected Yield: 89%[5]

Data Summary

The following table summarizes the key quantitative data from the provided experimental protocols.

ProtocolStarting MaterialProductCatalystSolventTemp. (°C)Time (h)Yield (%)
13-Iodobenzoic acid3-Phenylbenzoic acidPdCl₂H₂ORT0.1789[3]
23-Cyanophenylboronic acid3-Carboxyphenylboronic acid-Ethylene glycol175389[5]

Signaling Pathways and Logical Relationships

The ultimate theoretical target of the synthetic pathway, Lumacaftor, functions by correcting the misfolding of the F508del-CFTR protein, thereby increasing the amount of functional CFTR protein at the cell surface. This enhances chloride ion transport across the cell membrane.

G A F508del-CFTR gene mutation B Misfolded CFTR protein (retained in ER) A->B C Reduced CFTR at cell surface B->C G Increased trafficking of functional CFTR to cell surface B->G D Impaired chloride ion transport C->D E Lumacaftor F Corrects protein folding E->F F->B H Restored chloride ion transport G->H

Caption: Mechanism of action of Lumacaftor in correcting the F508del-CFTR defect.

Conclusion

This compound is a promising, yet underutilized, building block for the synthesis of complex pharmaceutical molecules. Its chemical functionalities make it an ideal candidate for introducing fluorinated benzoic acid moieties into target structures via palladium-catalyzed cross-coupling reactions. While its direct application in the synthesis of currently marketed APIs is not prominently featured in the literature, its potential as a precursor to key intermediates, such as 3-boronobenzoic acid for the synthesis of Lumacaftor, is significant. The detailed experimental protocols for analogous reactions provided in this note offer a practical foundation for researchers to explore the synthetic utility of this compound in their own drug discovery and development programs. Further research into the specific reactivity and applications of this compound is warranted and could unveil novel and efficient synthetic routes to valuable APIs.

References

Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] First reported by Kenkichi Sonogashira in 1975, this reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to afford arylalkynes and conjugated enynes.[3][4]

This protocol focuses on the Sonogashira coupling of terminal alkynes with 2-Fluoro-3-iodobenzoic acid. The resulting 2-fluoro-3-(alkynyl)benzoic acid scaffold is of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can enhance crucial drug properties such as metabolic stability, bioavailability, and binding affinity.[5][6] The products of this reaction serve as versatile intermediates for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[7][8][9] Aryl iodides are highly reactive substrates for this transformation, often enabling the reaction to proceed with high efficiency at room temperature.[1][10]

Catalytic Cycle and Mechanism

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[10]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[10] This activation of the alkyne is a key step.[11]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[10]

  • Reductive Elimination : The subsequent diorganopalladium(II) complex undergoes reductive elimination, yielding the final coupled product and regenerating the active Pd(0) catalyst.[10]

Copper-free versions of the Sonogashira reaction have also been developed to prevent the common side reaction of oxidative alkyne homocoupling (Glaser coupling).[2][12]

G Figure 1: Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne R-Pd(II)L2-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regenerates Catalyst Product R-C≡CR' PdII_Alkyne->Product Reductive Elimination CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Regenerates Co-catalyst ArylIodide This compound (R-I) ArylIodide->PdII_Aryl Alkyne Terminal Alkyne (H-C≡CR') Alkyne->Cu_Acetylide

Caption: Figure 1: Sonogashira Dual Catalytic Cycle

Data Presentation: Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl iodides with various terminal alkynes. These conditions can serve as a starting point for optimization with this compound.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT95
2Iodobenzene1-HexynePd(PPh₃)₄ (1.5)CuI (3)PiperidineDMF6092
34-IodotolueneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene8088
41-Iodonaphthalene3-Hydroxy-3-methyl-1-butynePdCl₂(dppf) (3)CuI (5)TBAFDioxane10085
53-IodopyridinePropargyl alcoholPd₂(dba)₃ (1) / XPhos (2)CuI (2)Cs₂CO₃Acetonitrile5090

Note: Yields are for isolated products and conditions are generalized. Optimization may be required for specific substrates.

Experimental Protocols

This section provides a detailed, generalized methodology for the Sonogashira coupling of a terminal alkyne with this compound.

Materials and Equipment
  • Substrates : this compound, Terminal Alkyne (e.g., phenylacetylene, 1-hexyne)

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Co-catalyst : Copper(I) iodide (CuI)

  • Base : Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled

  • Solvent : Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Glassware : Schlenk flask or round-bottom flask, condenser, magnetic stirrer

  • Atmosphere : Inert gas supply (Argon or Nitrogen)

  • Work-up Reagents : Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Purification : Silica gel for column chromatography

General Experimental Workflow Diagram

G Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup Add aryl iodide, Pd catalyst, CuI, and base to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Argon or Nitrogen. setup->inert reagents 3. Add Reagents Add anhydrous solvent via syringe, followed by the terminal alkyne. inert->reagents reaction 4. Reaction Stir at specified temperature. Monitor progress by TLC or GC/MS. reagents->reaction workup 5. Work-up Cool, dilute with solvent, filter, and perform aqueous washes. reaction->workup purify 6. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: Figure 2: General Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).[13]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3 equiv.) via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., room temperature to 60 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.[10]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Fluoro-3-(alkynyl)benzoic acid.

Application in Drug Discovery

The synthesis of 2-fluoro-3-(alkynyl)benzoic acids via Sonogashira coupling provides valuable building blocks for drug discovery. The fluorinated benzoic acid moiety is a privileged scaffold that can improve a molecule's pharmacokinetic profile.[5] The alkyne functionality serves as a versatile handle for further chemical transformations, such as click chemistry, hydrogenations, or cyclization reactions, allowing for the rapid generation of diverse compound libraries.

G Figure 3: Role in Drug Discovery cluster_start Starting Materials cluster_apps Drug Discovery Applications cluster_props Improved Properties ArylIodide This compound Reaction Sonogashira Coupling ArylIodide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Product 2-Fluoro-3-(alkynyl)benzoic Acid Scaffold Reaction->Product Library Diverse Compound Libraries Product->Library API API Synthesis Product->API SAR Structure-Activity Relationship (SAR) Studies Product->SAR Stability Metabolic Stability Library->Stability Bioavailability Bioavailability Library->Bioavailability Affinity Binding Affinity Library->Affinity API->Stability API->Bioavailability API->Affinity SAR->Stability SAR->Bioavailability SAR->Affinity

Caption: Figure 3: Role in Drug Discovery

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines. Its significance lies in its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions compared to classical methods. The product of the amination of 2-Fluoro-3-iodobenzoic acid, 2-Fluoro-3-aminobenzoic acid (3-fluoroanthranilic acid), is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the fluorine substituent can enhance metabolic stability and binding affinity.

Reaction Scheme

The overall transformation for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂) is depicted below:

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination based on analogous reactions of similar aryl iodides. Optimization may be required to achieve the best results for this compound.

ParameterConditionNotes
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Other common Pd(0) or Pd(II) sources can also be effective.
Ligand XantphosA bulky, electron-rich phosphine ligand often effective for such couplings.
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is crucial for the reaction.
Solvent 1,4-DioxaneAnhydrous, degassed solvent is essential for optimal catalyst performance.
Amine Source Generic Primary Amine (e.g., L-Alanine methyl ester hydrochloride)The nature of the amine can influence reaction conditions.
Temperature 100 °CReaction temperature may need to be optimized.
Reaction Time 18 hoursMonitored by TLC or LC-MS until completion.
Yield >90% (based on analogous reactions)Yields are highly dependent on the specific substrates and conditions.

Experimental Protocol

This protocol details the methodology for the Buchwald-Hartwig amination of this compound with L-Alanine methyl ester hydrochloride as a representative amine coupling partner.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), L-Alanine methyl ester hydrochloride (1.2 eq), and Cesium Carbonate (2.5 eq).

    • In a separate vial, prepare the catalyst system by adding Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq).

    • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane to the Schlenk flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction Execution:

    • Fit the Schlenk flask with a reflux condenser under a continuous flow of inert gas.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-3-((1-methoxy-1-oxopropan-2-yl)amino)benzoic acid.

Mandatory Visualizations

Buchwald-Hartwig Amination Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, L-Alanine methyl ester HCl, and Cs₂CO₃ to a dry Schlenk flask B Prepare catalyst system: Pd₂(dba)₃ and Xantphos C Add catalyst to the flask D Add anhydrous, degassed 1,4-Dioxane C->D Inert Atmosphere E Heat to 100 °C under inert atmosphere with stirring F Monitor reaction progress (TLC or LC-MS) G Cool to room temperature F->G Reaction Complete H Dilute with Ethyl Acetate and Water I Extract and wash organic layers J Dry and concentrate K Purify by column chromatography L 2-Fluoro-3-((1-methoxy-1-oxopropan-2-yl)amino)benzoic acid K->L Pure Product

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

G Generalized Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A ArX Ar-I (this compound) ArX->A RNH2 R-NH₂ (Amine) B Amine Coordination & Deprotonation RNH2->B Base Base (e.g., Cs₂CO₃) Base->B Product Ar-NHR (Product) PdII_Ar_X L₂Pd(II)(Ar)(I) A->PdII_Ar_X PdII_Ar_NHR L₂Pd(II)(Ar)(NHR) B->PdII_Ar_NHR C Reductive Elimination C->Pd0 Catalyst Regeneration C->Product PdII_Ar_X->B PdII_Ar_NHR->C

Caption: A diagram showing the generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-3-iodobenzoic acid is a versatile and valuable building block in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a benzene ring, provides multiple reactive sites for strategic functionalization. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Subsequent intramolecular cyclization reactions can then be employed to construct diverse and complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[2][3]

These application notes provide detailed protocols for the synthesis of key heterocyclic cores, such as indoles, benzofurans, and quinolones, using this compound as the starting material. The methodologies focus on widely used and robust palladium-catalyzed reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig aminations.

Core Synthetic Strategies: An Overview

The primary approach involves a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: The iodine atom of this compound is substituted using a suitable coupling partner. This step is crucial for installing the necessary atoms and functional groups that will form the new heterocyclic ring.

  • Intramolecular Cyclization: The functionalized intermediate undergoes a ring-closing reaction, typically promoted by a catalyst or specific reaction conditions, to yield the final heterocyclic product.

G cluster_start Starting Material cluster_coupling Pd-Catalyzed Cross-Coupling Reactions cluster_intermediates Key Intermediates cluster_products Heterocyclic Products A This compound B Sonogashira Coupling (+ Terminal Alkyne) A->B Step 1a C Suzuki Coupling (+ Boronic Acid) A->C Step 1b D Buchwald-Hartwig (+ Amine) A->D Step 1c E 2-Fluoro-3-alkynyl -benzoic Acid B->E F 2-Fluoro-3-aryl -benzoic Acid C->F G 2-Fluoro-3-amino -benzoic Acid D->G H Indoles, Benzofurans E->H Step 2a (Cyclization) I Functionalized Biaryls F->I (Further Derivatization) J Quinolones, Acridones G->J Step 2b (Cyclization)

Figure 1: General workflow for heterocyclic synthesis from this compound.

Application Note 1: Synthesis of Indole Scaffolds via Sonogashira Coupling and Cyclization

The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[4][5] This reaction is instrumental in synthesizing 2,3-disubstituted indoles from 2-iodoaniline precursors.[6] By analogy, coupling this compound with a terminal alkyne, followed by intramolecular cyclization of the resulting aniline derivative (obtained via Curtius rearrangement or another transformation of the carboxylic acid), provides a direct route to functionalized indoles. A more direct route involves coupling with 2-ethynylaniline.

Experimental Protocol: Two-Step Indole Synthesis

Step 1: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 280 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) (5 mL) and anhydrous THF (5 mL).

  • Substrate Addition: Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (Hexane:Ethyl Acetate) to yield 2-fluoro-3-(phenylethynyl)benzoic acid.

Step 2: Intramolecular Cyclization to form an Indole derivative (Illustrative)

Note: The carboxylic acid must first be converted to an amine. The following is a generalized protocol for the subsequent cyclization.

  • Precursor Preparation: The 2-alkynyl aniline precursor is synthesized from the product of Step 1 via a suitable method like a Curtius rearrangement.

  • Cyclization: To a solution of the 2-alkynyl aniline precursor (1.0 mmol) in a suitable solvent (e.g., DMF, 10 mL), add a catalyst such as CuI (0.1 mmol) or a palladium complex.[7]

  • Reaction: Heat the mixture at 80-120 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired indole.

Figure 2: Reaction pathway for the synthesis of fluorinated indoles.

Data Summary: Sonogashira Coupling Conditions
EntryAryl Halide SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT75-90
2This compound1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT70-85
3This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT85-95
Note: Yields are representative and may vary based on specific substrate and reaction scale.

Application Note 2: Synthesis of Benzofuran Scaffolds

Benzofurans are another critical heterocyclic motif in medicinal chemistry.[2][3] A common strategy for their synthesis involves the intramolecular cyclization of ortho-alkynylphenols.[2] Starting from this compound, this requires a Sonogashira coupling followed by conversion of the benzoic acid to a phenol (e.g., via Baeyer-Villiger oxidation and hydrolysis) before the final cyclization step.

Experimental Protocol: Benzofuran Synthesis

Step 1: Sonogashira Coupling Follow the protocol outlined in Application Note 1, Step 1, to synthesize the 2-fluoro-3-(alkynyl)benzoic acid intermediate.

Step 2: Conversion of Benzoic Acid to Phenol (Illustrative) This is a multi-step process. A Baeyer-Villiger oxidation of a corresponding ketone (derived from the acid) is a plausible route.

Step 3: Intramolecular Cyclization to Benzofuran

  • Reaction Setup: In a round-bottom flask, dissolve the ortho-alkynylphenol precursor (1.0 mmol) in a suitable solvent like acetonitrile or DMF (10 mL).

  • Catalyst/Base Addition: Add a base such as K₂CO₃ (2.0 mmol) and a catalyst, often copper-based (e.g., CuI, 0.1 mmol) or palladium-based.[2][8]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, filter off the base, concentrate the solvent, and partition the residue between water and ethyl acetate. The organic layer is washed, dried, and concentrated. Purify via column chromatography to obtain the fluorinated benzofuran.

Application Note 3: Synthesis of Fluoroquinolone Precursors via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11] It is highly effective for coupling aryl halides with a wide range of amines.[12] This reaction is a key step in building precursors for nitrogen-containing heterocycles like quinolones.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol, 280 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 46.2 mg).

  • Reagent Addition: Add the desired amine (1.2 mmol) and a strong base such as cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg).

  • Solvent and Reaction: Add anhydrous dioxane or toluene (5 mL) and seal the tube. Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over Na₂SO₄. After concentrating, purify the crude product by column chromatography to yield the 2-fluoro-3-(amino)benzoic acid derivative.

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Assemble Reactants - this compound - Pd₂(dba)₃ / Ligand - Amine - Base (Cs₂CO₃) B 2. Add Anhydrous Solvent (Toluene or Dioxane) A->B C 3. Heat Reaction Mixture (100 °C, 12-24h) B->C D 4. Cool and Filter (Remove Base and Catalyst) C->D E 5. Work-up & Extraction D->E F 6. Column Chromatography E->F G Purified 2-Fluoro-3-(amino) -benzoic Acid Derivative F->G

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAminePd SourceLigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene10070-85
2BenzylaminePd₂(dba)₃BINAPCs₂CO₃Toluene10075-90
3MorpholinePd(OAc)₂BrettPhosNaOtBuDioxane10080-95
Note: Yields are representative and depend heavily on the specific amine and ligand used.[12][15]
Subsequent Cyclization to Fluoroquinolones

The resulting N-aryl anthranilic acid derivatives are key precursors for fluoroquinolones. A classic method involves a Gould-Jacobs reaction, where the precursor is reacted with an alkoxymethylenemalonate ester followed by thermal cyclization to form the quinolone core. The fluorine atom at the 2-position of the original benzoic acid becomes the important C-6 fluorine in the fluoroquinolone scaffold.[14][16]

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-iodobenzoic acid is a valuable halogenated building block in medicinal chemistry and drug development. The strategic placement of the fluorine and iodine atoms on the benzoic acid ring allows for diverse chemical modifications and serves as a handle for various coupling reactions. Derivatization of the carboxylic acid group is a fundamental step in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs), by enabling the formation of esters, amides, and other functional groups.[1] These derivatives often exhibit altered physicochemical properties, including solubility, stability, and bioavailability, which are critical for drug efficacy. This document provides detailed protocols for the common derivatization reactions of the carboxylic acid moiety of this compound, including esterification, amidation, and acyl halide formation.

Derivatization Strategies

The primary goal of derivatizing the carboxylic acid is to convert the hydroxyl (-OH) group into a better leaving group, which facilitates nucleophilic acyl substitution.[1] The choice of derivatization strategy depends on the desired final product and the compatibility of other functional groups in the molecule.

Esterification

Esterification converts the carboxylic acid into an ester. This is often done to protect the carboxylic acid group, to improve its pharmacokinetic properties, or to create a more reactive intermediate.

Amidation

Amide bond formation is one of the most important reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals.[2] Direct reaction between a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[1][3] Therefore, activating agents are required.

Acyl Halide Formation

Conversion of the carboxylic acid to a highly reactive acyl halide (typically an acyl chloride) is a common strategy for synthesizing esters and amides, especially when the corresponding alcohol or amine is not very reactive.[4][5][6]

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. Yields are representative and can vary based on the specific substrate and reaction scale.

Table 1: Representative Data for Esterification Reactions

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Fischer EsterificationMethanol, H₂SO₄ (cat.)MethanolReflux4-1285-95
Steglich EsterificationEthanol, DCC, DMAP (cat.)DichloromethaneRoom Temp2-680-90
Acyl Chloride Route2-Fluoro-3-iodobenzoyl chloride, Ethanol, PyridineDichloromethane0 to Room Temp1-3>90

Table 2: Representative Data for Amidation Reactions

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
EDC/HOBt CouplingBenzylamine, EDC·HCl, HOBt, DIPEADichloromethane0 to Room Temp12-2480-95
Acyl Chloride Route2-Fluoro-3-iodobenzoyl chloride, AnilineDichloromethane0 to Room Temp1-4>90
Burgess ReagentAniline, Burgess ReagentTHFMicrowave0.5-175-85[7]

Table 3: Representative Data for Acyl Chloride Formation

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Byproducts
Thionyl Chloride (SOCl₂)Toluene (or neat)Reflux1-3>95SO₂, HCl (gases)[5]
Oxalyl ChlorideDichloromethane, DMF (cat.)Room Temp1-2>95CO, CO₂, HCl (gases)[6]
Phosphorus(V) Chloride (PCl₅)NeatRoom Temp1~90POCl₃, HCl[5]

Experimental Protocols

Protocol 1: Fischer Esterification (Methyl 2-fluoro-3-iodobenzoate)

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient amount of anhydrous methanol to dissolve the acid (e.g., 10 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: EDC/HOBt Mediated Amide Coupling (N-Benzyl-2-fluoro-3-iodobenzamide)

This protocol describes the formation of an amide bond using EDC as a coupling agent and HOBt as an additive to suppress side reactions.[8]

Materials and Reagents:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[8]

  • Hydroxybenzotriazole (HOBt)[8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acyl Chloride Formation (2-Fluoro-3-iodobenzoyl chloride)

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.[5]

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

Procedure:

  • Place this compound (1.0 eq) in a dry round-bottom flask.

  • Add an excess of thionyl chloride (e.g., 5-10 eq). Anhydrous toluene can be used as a solvent.

  • Attach the reflux condenser with a gas trap.

  • Heat the reaction mixture to reflux (approximately 80 °C). The byproducts, sulfur dioxide and hydrogen chloride, are gases and will be evolved.[5]

  • The reaction is typically complete in 1-3 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation or under reduced pressure (carefully, as SOCl₂ is corrosive).

  • The resulting crude 2-fluoro-3-iodobenzoyl chloride is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.

Visualizations

Derivatization_Pathways cluster_ester Esterification cluster_amide Amidation cluster_acyl_halide Acyl Halide Formation start This compound ester Ester Derivative (R-COOR') start->ester Alcohol (R'OH) Acid Catalyst amide Amide Derivative (R-CONR'R'') start->amide Amine (R'R''NH) Coupling Agents (EDC, HOBt) acyl_halide Acyl Chloride (R-COCl) start->acyl_halide SOCl₂ or (COCl)₂ acyl_halide->ester Alcohol (R'OH) acyl_halide->amide Amine (R'R''NH)

Caption: Derivatization pathways of this compound.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid, Amine, HOBt in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DIPEA, then EDC·HCl B->C D 4. Stir at room temperature for 12-24h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Dilute with DCM, wash with 1M HCl, NaHCO₃, Brine E->F G 7. Dry over MgSO₄, filter, and concentrate F->G H 8. Purify by flash column chromatography G->H

Caption: Workflow for EDC/HOBt mediated amidation.

Acyl_Chloride_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A 1. Combine this compound and excess SOCl₂ in a dry flask B 2. Attach reflux condenser with a gas trap A->B C 3. Heat to reflux (80 °C) for 1-3 hours B->C D 4. Evolve gaseous byproducts (SO₂, HCl) C->D E 5. Cool to room temperature D->E F 6. Remove excess SOCl₂ under reduced pressure E->F G 7. Use crude acyl chloride directly for next step F->G

Caption: Workflow for acyl chloride formation using SOCl₂.

References

Application Notes and Protocols: 2-Fluoro-3-iodobenzoic Acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. While extensive, detailed applications in materials science are not yet widely documented in peer-reviewed literature, its unique structural features—a carboxylic acid group for ligation or polymerization, and fluoro and iodo substituents for tuning electronic properties and enabling further functionalization—make it a compound of significant interest for exploratory research. The presence of both fluorine and iodine atoms allows for a diverse range of chemical transformations, with the carbon-iodine bond being particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

These notes provide an overview of the known synthesis of this compound, its role as a synthetic precursor, and prospective applications in materials science, including its potential use in the synthesis of metal-organic frameworks (MOFs) and functional polymers. General protocols are provided to guide researchers in exploring these potential applications.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 447464-03-1
Molecular Formula C₇H₄FIO₂
Molecular Weight 266.01 g/mol
Appearance White to yellow solid
Purity Typically ≥95%
Storage Room temperature, in a dry, dark place

Synthesis and Role as a Precursor

This compound is a valuable intermediate in organic synthesis. A documented application is its role as a precursor for 2-fluoro-3-iodoaniline, a versatile building block for various heterocyclic compounds.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from o-fluoroiodobenzene via directed ortho-lithiation followed by carboxylation.

Materials:

  • o-Fluoroiodobenzene

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Dry ice (solid carbon dioxide)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve o-fluoroiodobenzene in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA in a suitable solvent to the reaction mixture via the dropping funnel while maintaining the low temperature. Stir for 1-2 hours at -78 °C.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully transfer the aryllithium solution to the crushed dry ice. This can be done by pouring the solution directly onto the dry ice or by adding the crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding an aqueous solution of HCl until the mixture is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification o-Fluoroiodobenzene o-Fluoroiodobenzene Directed ortho-lithiation at -78 °C Directed ortho-lithiation at -78 °C o-Fluoroiodobenzene->Directed ortho-lithiation at -78 °C n-BuLi or LDA n-BuLi or LDA n-BuLi or LDA->Directed ortho-lithiation at -78 °C Dry Ice (CO2) Dry Ice (CO2) Carboxylation with Dry Ice Carboxylation with Dry Ice Dry Ice (CO2)->Carboxylation with Dry Ice Anhydrous THF Anhydrous THF Anhydrous THF->Directed ortho-lithiation at -78 °C Directed ortho-lithiation at -78 °C->Carboxylation with Dry Ice Acidic Workup Acidic Workup Carboxylation with Dry Ice->Acidic Workup Solvent Extraction Solvent Extraction Acidic Workup->Solvent Extraction Drying Drying Solvent Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization/Chromatography Recrystallization/Chromatography Solvent Removal->Recrystallization/Chromatography Pure this compound Pure this compound Recrystallization/Chromatography->Pure this compound

Caption: Workflow for the synthesis of this compound.

Prospective Applications in Materials Science

The unique combination of functional groups in this compound suggests its potential as a building block in various areas of materials science.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group can act as a linker to coordinate with metal ions or clusters, forming MOFs. The fluoro and iodo groups would be exposed within the pores of the MOF, offering several possibilities:

  • Tuning Pore Chemistry: The halogen atoms can modify the hydrophobicity and electronic environment of the pores, potentially leading to selective adsorption of guest molecules.

  • Post-Synthetic Modification: The C-I bond can be used as a handle for post-synthetic modification of the MOF through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of other functional groups.

Materials:

  • This compound (as the organic linker)

  • A suitable metal salt (e.g., zinc nitrate, copper nitrate)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • A modulator (optional, e.g., acetic acid, trifluoroacetic acid)

  • Glass vials or a Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve the metal salt in the chosen solvent.

  • In a separate vial, dissolve this compound in the same solvent.

  • Combine the two solutions in a larger vial or the autoclave liner.

  • Add the modulator if required.

  • Seal the vial or autoclave and place it in an oven at a predetermined temperature (typically between 80-150 °C) for a specific duration (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF may have formed.

  • Collect the crystals by filtration and wash them with fresh solvent.

  • Activate the MOF by solvent exchange and heating under vacuum to remove residual solvent from the pores.

  • Characterize the resulting MOF using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and gas adsorption analysis.

G cluster_characterization Characterization This compound This compound Mix Components Mix Components This compound->Mix Components Metal Salt Metal Salt Metal Salt->Mix Components Solvent Solvent Solvent->Mix Components Solvothermal Synthesis Solvothermal Synthesis Mix Components->Solvothermal Synthesis Crystal Formation Crystal Formation Solvothermal Synthesis->Crystal Formation Isolation and Washing Isolation and Washing Crystal Formation->Isolation and Washing Solvent Exchange and Activation Solvent Exchange and Activation Isolation and Washing->Solvent Exchange and Activation Characterization Characterization Solvent Exchange and Activation->Characterization SCXRD SCXRD Characterization->SCXRD PXRD PXRD Characterization->PXRD Gas Adsorption Gas Adsorption Characterization->Gas Adsorption

Caption: General workflow for the synthesis and characterization of a MOF.

Functional Polymers

This compound can be used as a monomer or a functionalizing agent in polymer synthesis.

  • Monomer: The carboxylic acid can be converted to other functional groups (e.g., an ester or an amide) that are suitable for polymerization reactions. The resulting polymer would have pendant fluoro and iodo groups along its backbone.

  • Functionalizing Agent: It can be grafted onto existing polymer backbones to introduce its specific functionalities.

The presence of halogen atoms can impart properties such as increased thermal stability, altered solubility, and reactivity for cross-linking or further modification.

Materials:

  • This compound (or a derivative like its acyl chloride or methyl ester)

  • A suitable diol monomer (e.g., ethylene glycol, 1,4-butanediol)

  • A catalyst (e.g., a tin-based catalyst for transesterification)

  • High-boiling point solvent (optional)

  • Standard polymerization glassware with a condenser and a system for removing byproducts.

Procedure:

  • Combine this compound (or its derivative) and the diol monomer in the reaction vessel.

  • Add the catalyst.

  • Heat the mixture under an inert atmosphere to a temperature that initiates polymerization and allows for the removal of the condensation byproduct (e.g., water or methanol).

  • Apply a vacuum in the later stages of the reaction to drive the polymerization to completion by removing the last traces of the byproduct.

  • Once the desired molecular weight is achieved (as indicated by the viscosity of the melt), cool the polymer to room temperature.

  • Dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to purify it.

  • Dry the purified polymer under vacuum.

  • Characterize the polymer using techniques like gel permeation chromatography (GPC) for molecular weight, nuclear magnetic resonance (NMR) for structure, and differential scanning calorimetry (DSC) for thermal properties.

Conclusion

This compound is a promising but currently underutilized building block in materials science. Its synthesis is well-defined, and its chemical handles offer significant potential for creating novel functional materials. The protocols and potential applications outlined in these notes are intended to serve as a starting point for researchers interested in exploring the use of this versatile compound in the design and synthesis of new materials with tailored properties. Further research into its incorporation into MOFs, polymers, and other advanced materials is warranted to fully realize its potential.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-Fluoro-3-iodobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, a substrate that presents challenges due to steric hindrance and electronic effects.

Issue 1: Low to No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source and ligand are not degraded. Use a fresh batch of catalyst and ligand. Consider using a pre-formed, air-stable palladium precatalyst.[1]
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][3]
Inefficient Oxidative Addition This compound is sterically hindered. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate this step.[1][4]
Poor Transmetalation The choice of base is critical. For sterically hindered substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][4] The presence of the carboxylic acid may require additional equivalents of base.[5]
Sub-optimal Temperature Higher reaction temperatures may be necessary to overcome the activation energy for this hindered substrate. Consider using high-boiling point solvents like toluene, dioxane, or DMF.[1]

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Minimization Strategy
Homocoupling of Boronic Acid Presence of oxygen.[1][3]Rigorously degas all solvents and reagents. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) species that can promote homocoupling.[1][3]
Protodeboronation of Boronic Acid Unstable boronic acid, prolonged reaction times, or overly harsh basic conditions.[2][6]Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[2][7][8] Optimize reaction time and temperature to avoid prolonged exposure to basic conditions.
Dehalogenation of Starting Material Presence of a hydride source in the reaction mixture.Ensure the purity of all reagents and solvents. Some solvents or bases can act as hydride donors.[6]
Hydrolysis of Ester (if applicable) Basic reaction conditions can hydrolyze ester functionalities on the coupling partners.Use milder bases like K₂CO₃ or CsF if ester hydrolysis is a concern.[5] Alternatively, protect the carboxylic acid as an ester and deprotect after the coupling.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The coupling of this compound is challenging due to a combination of steric hindrance and electronic effects. The substituents at the ortho-positions (fluoro and iodo) create significant steric bulk around the reactive center, which can hinder the approach of the palladium catalyst.[3] Additionally, the electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the aryl halide.

Q2: Which palladium catalyst system is recommended for this substrate?

A2: For sterically hindered and electron-deficient aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective.[1][4] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have shown excellent performance in similar challenging couplings.[1][4] It is often necessary to screen a few different ligand/palladium source combinations to find the optimal system.

Q3: What is the best base to use for the coupling of this compound?

A3: Stronger, non-nucleophilic bases are typically required for sterically hindered substrates to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][4] Since the substrate contains a carboxylic acid, it is important to use at least one extra equivalent of base to neutralize it.[5]

Q4: How can I prevent the decomposition of my boronic acid?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with unstable boronic acids.[2] To minimize this, you can use more stable boronic acid derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[2][7][8] These reagents often release the active boronic acid species slowly, keeping its concentration low and reducing the rate of protodeboronation.[8] Shorter reaction times and lower temperatures can also help.[2]

Q5: What are the ideal solvent and temperature conditions?

A5: The choice of solvent depends on the specific catalyst system and base used. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used.[7] For hindered substrates requiring higher temperatures, toluene is also a good option.[1] The optimal temperature will need to be determined empirically but typically ranges from 80-110 °C.[1][3]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic acid or ester1.2 - 1.5 equiv
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%
Ligand XPhos, SPhos, or RuPhos2-4 mol%
Base K₃PO₄ or Cs₂CO₃3.0 - 4.0 equiv
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene0.1 - 0.5 M
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Influence of Ligand on Yield for a Sterically Hindered Coupling

The following data is illustrative for a coupling of a sterically hindered aryl bromide and may serve as a guide for ligand selection.

LigandYield (%)
PPh₃<10
PCy₃45
XPhos>95
SPhos>95

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[9]

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[9]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.[1][3]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[1][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 2-3.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[9]

  • Washing: Wash the combined organic layers with water and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][9]

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-ArPd(II)L₂(X) OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl ArPd(II)L₂(Ar') Transmetal->PdII_Diaryl + Ar'-B(OR)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Atmosphere->Optimize_Ligand Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Side_Products Side Products Observed? Optimize_Temp->Side_Products Homocoupling Homocoupling? - Rigorous Degassing - Use Pd(0) source Side_Products->Homocoupling Yes Success Improved Yield Side_Products->Success No Protodeboronation Protodeboronation? - Use Boronic Ester - Shorter Reaction Time Homocoupling->Protodeboronation Protodeboronation->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions with 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 2-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The three most common side reactions are decarboxylation, homocoupling, and hydrodehalogenation.

  • Decarboxylation: The carboxylic acid group can be lost, particularly at elevated temperatures, leading to the formation of 1-fluoro-2-iodobenzene. This byproduct can then participate in the cross-coupling reaction, leading to an undesired product.

  • Homocoupling: The this compound can couple with itself to form a symmetrical biaryl. This is more prevalent in reactions like Sonogashira coupling (Glaser coupling) but can occur in other cross-coupling reactions as well.

  • Hydrodehalogenation: The iodine atom can be replaced by a hydrogen atom, resulting in the formation of 2-fluorobenzoic acid. This side reaction reduces the yield of the desired cross-coupled product.[1]

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving low yields?

A2: Low yields in Suzuki-Miyaura coupling with this substrate can be attributed to several factors. The ortho-fluoro and ortho-carboxylic acid groups can sterically hinder the approach to the palladium center. Catalyst deactivation or poisoning by the carboxylate group can also be an issue.[2] Furthermore, the aforementioned side reactions (decarboxylation and hydrodehalogenation) can consume the starting material.[2] Optimization of the ligand, base, and reaction temperature is often necessary.

Q3: I am observing a significant amount of homocoupled alkyne (Glaser coupling) in my Sonogashira reaction. How can I minimize this?

A3: Homocoupling of the terminal alkyne is a common issue in Sonogashira reactions.[3][4] To minimize this, you can try the following:

  • Use a copper-free Sonogashira protocol.

  • Slowly add the alkyne to the reaction mixture.

  • Use an appropriate amine base, such as triethylamine or diisopropylamine.

  • Ensure strictly anaerobic conditions, as oxygen can promote homocoupling.

Q4: Can the carboxylic acid group of this compound interfere with the cross-coupling reaction?

A4: Yes, the carboxylic acid group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2] It can also influence the electronic properties of the aromatic ring. In some cases, protecting the carboxylic acid as an ester may be beneficial, though this adds extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Predominant Formation of Decarboxylated Byproduct

Symptoms:

  • Major peak in LC-MS or GC-MS corresponding to the cross-coupled product of 1-fluoro-2-iodobenzene.

  • Low yield of the desired carboxylic acid product.

Possible Causes:

  • High reaction temperature.

  • Prolonged reaction time.

  • Strong base promoting decarboxylation.

Solutions:

  • Temperature Optimization: Screen lower reaction temperatures (e.g., in 10 °C increments).

  • Base Selection: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.

start Low Yield of Desired Product & High Decarboxylated Byproduct cause1 High Reaction Temperature start->cause1 cause2 Strong Base start->cause2 cause3 Prolonged Reaction Time start->cause3 solution1 Screen Lower Temperatures cause1->solution1 solution2 Use Milder Base (e.g., K2CO3, Cs2CO3) cause2->solution2 solution3 Monitor Reaction Closely & Reduce Time cause3->solution3

Troubleshooting decarboxylation side reactions.
Issue 2: Significant Homocoupling of the Aryl Halide

Symptoms:

  • Formation of a significant amount of 2,2'-difluoro-3,3'-diiodobiphenyl-dicarboxylic acid.

  • Reduced yield of the desired cross-coupled product.

Possible Causes:

  • Presence of oxygen.

  • Inefficient transmetalation step.

  • High catalyst loading.

Solutions:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote reductive elimination over side reactions.

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling.

start High Amount of Homocoupled Byproduct cause1 Presence of Oxygen start->cause1 cause2 Inefficient Transmetalation start->cause2 solution1 Thoroughly Degas Reagents & Solvents cause1->solution1 solution2 Screen Bulky, Electron-Rich Ligands cause2->solution2

Troubleshooting homocoupling side reactions.

Quantitative Data Summary

The following tables provide an illustrative summary of how reaction conditions can influence product distribution. Please note that these are generalized trends and actual results will vary depending on the specific coupling partners and reaction setup.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield and Side Products

BaseDesired Product Yield (%)Decarboxylation (%)Hydrodehalogenation (%)
K₃PO₄75-855-10<5
K₂CO₃60-7510-15<5
Na₂CO₃50-6515-20<5
Cs₂CO₃80-90<5<5

Table 2: Influence of Temperature on Side Product Formation in Sonogashira Coupling

Temperature (°C)Desired Product Yield (%)Homocoupling (Aryl) (%)Homocoupling (Alkyne) (%)
Room Temperature60-70<510-15
5075-855-105-10
8065-7510-1510-15
100<50>20>20

Experimental Protocols

Note: These are general starting points and may require optimization for specific substrates. Always ensure proper safety precautions are taken when handling reagents and running reactions.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst with a suitable ligand).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~2-3 with 1M HCl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

cluster_suzuki Suzuki-Miyaura Workflow setup 1. Add Reagents (Aryl Iodide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert solvent_cat 3. Add Degassed Solvent & Palladium Catalyst inert->solvent_cat react 4. Heat & Stir (80-100 °C) solvent_cat->react workup 5. Acidic Work-up & Extraction react->workup purify 6. Purify Product workup->purify

General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling Protocol (Copper-Free)

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base such as triethylamine or diisopropylamine (as solvent or co-solvent).

  • Inert Atmosphere: Degas the mixture by freeze-pump-thaw cycles (3 times).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe under a positive pressure of inert gas.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and water. Acidify the aqueous layer and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Heck Coupling Protocol
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky monophosphine ligand, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as DMF or NMP.

  • Reaction: Seal the vessel and heat to 80-120°C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction, filter off any solids, and dilute the filtrate with water. Acidify and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.

References

How to prevent homocoupling of boronic acids with 2-Fluoro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura coupling reaction, specifically focusing on preventing the homocoupling of boronic acids when using 2-Fluoro-3-iodobenzoic acid.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Undesired homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl byproducts. This not only reduces the yield of the desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Problem: Significant formation of homocoupled byproduct (boronic acid dimer).

Potential Cause Troubleshooting Steps
1. Presence of Dissolved Oxygen 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This is one of the most effective methods to prevent oxygen-mediated homocoupling.[1][2] Effective methods include sparging with an inert gas (argon or nitrogen) for an extended period or using the freeze-pump-thaw technique (3-5 cycles).[3] A subsurface sparge is more efficient.[3]
2. Use of a Palladium(II) Precatalyst 2a. Catalyst Choice: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly promote homocoupling at the start of the reaction as they are reduced to the active Pd(0) state by the boronic acid.[1][3] Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) to minimize this initial side reaction.
2b. Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[2][4]
3. Suboptimal Ligand Choice 3a. Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos can accelerate the desired cross-coupling reaction and sterically hinder the formation of intermediates that lead to homocoupling.[5]
4. Inappropriate Base 4a. Base Screening: The choice of base is crucial. Weaker inorganic bases such as K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH, as strong bases can sometimes promote homocoupling.[1] The optimal base is often substrate-dependent and may require screening.
5. High Concentration of Boronic Acid 5a. Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
6. Reaction Stoichiometry 6a. Excess Aryl Halide: Using a slight excess of the aryl halide (this compound in this case) can ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide, outcompeting the homocoupling pathway.[1]
7. High Reaction Temperature 7a. Temperature Optimization: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling, as higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?

A1: There are two primary pathways for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1][3] Rigorous exclusion of oxygen is therefore critical.[2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is particularly problematic at the beginning of the reaction.

Q2: Why is homocoupling a particular concern with electron-deficient boronic acids?

A2: Electron-deficient arylboronic acids are often more susceptible to homocoupling.[5][6] While this compound is the aryl halide, the nature of the boronic acid coupling partner is critical. If an electron-deficient boronic acid is used, the tendency for homocoupling may be exacerbated.

Q3: How does the choice of solvent affect homocoupling?

A3: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[1] While the addition of water is often necessary to dissolve the base and facilitate the formation of the boronate species, an excessive amount of water can sometimes promote homocoupling.[1]

Q4: Can the purity of the reagents impact the extent of homocoupling?

A4: Yes, the purity of all reagents, including the boronic acid, aryl halide, solvent, and base, is crucial. Impurities can potentially interfere with the catalytic cycle and promote side reactions. Ensure that all reagents are of high purity and that solvents are anhydrous and properly degassed.

Data Presentation

The choice of base can significantly impact the yield of the desired cross-coupled product and, consequently, the extent of side reactions like homocoupling. The following table summarizes the effect of different bases on Suzuki coupling yields from a representative study.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseYield (%)
1NaOHLow
2K₂CO₃High
3K₃PO₄High
4Et₃NLow
5TBALow

Note: This data is illustrative and the optimal base will be substrate-dependent. Researchers should perform their own optimization studies. Weaker inorganic bases like K₂CO₃ and K₃PO₄ often give higher yields, suggesting they are less likely to promote side reactions compared to strong bases like NaOH or organic bases under certain conditions.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point for the coupling of an aryl boronic acid with this compound and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, the base, and the ligand (if used).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_homo Boronic Acid Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Pd0_homo Pd(0)L_n Oxidation Oxidation Pd0_homo->Oxidation O2 O₂ O2->Oxidation PdII Pd(II) Oxidation->PdII Transmetalation1 Transmetalation PdII->Transmetalation1 ArBOH2_1 Ar'B(OH)₂ ArBOH2_1->Transmetalation1 ArBOH2_2 Ar'B(OH)₂ Transmetalation2 Transmetalation ArBOH2_2->Transmetalation2 ArPdOH Ar'-Pd(II)-OH Transmetalation1->ArPdOH ArPdOH->Transmetalation2 ArPdAr_homo Ar'-Pd(II)-Ar' Transmetalation2->ArPdAr_homo RedElim_homo Reductive Elimination ArPdAr_homo->RedElim_homo RedElim_homo->Pd0_homo Regenerates Catalyst Byproduct Ar'-Ar' (Homocoupling Byproduct) RedElim_homo->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is Degassing Rigorous? Start->Check_Degassing Improve_Degassing Improve Degassing: - Sparge for longer - Use Freeze-Pump-Thaw Check_Degassing->Improve_Degassing No Check_Catalyst Using a Pd(II) Precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst Switch to Pd(0) source or add a mild reducing agent Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the Ligand Optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Check_Ligand->Change_Ligand No Check_Base Is the Base Appropriate? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Screen_Bases Screen Weaker Inorganic Bases (K₃PO₄, K₂CO₃) Check_Base->Screen_Bases No Check_Concentration Is Boronic Acid Added All at Once? Check_Base->Check_Concentration Yes Screen_Bases->Check_Concentration Slow_Addition Use Slow Addition of the Boronic Acid Check_Concentration->Slow_Addition Yes End Homocoupling Minimized Check_Concentration->End No Slow_Addition->End

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Minimizing protodeboronation in reactions with 2-Fluoro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize protodeboronation when working with 2-Fluoro-3-iodobenzoic acid and its derivatives in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound derivatives?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound (like a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling with a boronic acid derived from this compound, this leads to the formation of 2-fluorobenzoic acid as a byproduct, reducing the yield of the desired coupled product. This is particularly problematic for arylboronic acids with electron-withdrawing groups (like fluorine and carboxylic acid) and ortho-substituents, as these features can increase the rate of protodeboronation, especially under basic conditions.

Q2: How can I tell if protodeboronation is occurring in my reaction?

A2: The primary indicator of protodeboronation is the detection of the protonated starting material, in this case, 2-fluorobenzoic acid, in your reaction mixture. This can be identified using analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. A lower than expected yield of your desired product and the presence of this byproduct are strong indicators that protodeboronation is a competing process.

Q3: What are the main factors that promote protodeboronation?

A3: Several factors can accelerate protodeboronation:

  • pH: The reaction pH is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base, but for many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[2][3]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Water: The presence of water can serve as a proton source for the reaction.

  • Substrate Structure: As mentioned, electron-deficient and ortho-substituted arylboronic acids are more susceptible.

  • Catalyst and Ligands: The choice of palladium catalyst and phosphine ligands can influence the rate of protodeboronation. Bulky phosphine ligands, in some cases, have been shown to promote this side reaction.

Q4: I'm using a pinacol ester of my boronic acid, but still see protodeboronation. Why?

A4: While boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[4] Under the reaction conditions, especially in the presence of base and water, the pinacol ester can hydrolyze to the more reactive boronic acid, which then undergoes protodeboronation. The stability of boronic esters can vary significantly depending on the diol used for esterification.[5]

Troubleshooting Guide

This guide provides strategies to minimize protodeboronation when using boronic acid derivatives of this compound in Suzuki-Miyaura cross-coupling reactions.

Issue: Low yield of desired product and significant formation of 2-fluorobenzoic acid.

Cause: Protodeboronation of the boronic acid/ester starting material.

Solutions:

  • Optimize Reaction Conditions:

    • Choice of Base: Use a milder base. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

    • Temperature: Lower the reaction temperature. If the catalytic system is active enough, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly reduce the rate of protodeboronation.

    • Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.

  • Modify the Boron Reagent:

    • Use a More Stable Boronic Ester: If you are using the boronic acid, converting it to a more stable boronic ester is a highly effective strategy. Pinacol esters offer increased stability.[4]

    • Employ a "Slow-Release" Strategy with MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" approach.[1][6][7] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the boronic acid at a low concentration, which is then consumed in the desired cross-coupling reaction before it can undergo significant protodeboronation.[8]

  • Advanced Catalytic Systems:

    • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.

Data Presentation

The following tables summarize the impact of different factors on protodeboronation. While specific data for the boronic acid derivative of this compound is not available, the trends observed for other arylboronic acids are instructive.

Table 1: Effect of Base on Protodeboronation (Hypothetical Data for a Substituted Arylboronic Acid)

BaseTemperature (°C)Reaction Time (h)% Protodeboronation (Hypothetical)
NaOH801245
K₂CO₃801225
K₃PO₄801215

Table 2: Comparison of Half-lives for Protodeboronation of Various Boronic Acids and Esters

Data extracted from a study by Lloyd-Jones et al. conducted at pH 13 in 50% aq. dioxane at 70 °C.[5]

Aryl GroupBoronic Acid/EsterApproximate Half-life
4-MethoxyphenylBoronic Acid> 1 week
PhenylBoronic Acid~ 1 day
4-FluorophenylBoronic Acid~ 1 hour
2-FluorophenylBoronic Acid~ 10 minutes
PentafluorophenylBoronic Acid< 1 second
2,6-DifluorophenylPinacol Boronate~ 1 hour
2,6-DifluorophenylEthylene Glycol Boronate> 1 day

This table illustrates the significant impact of fluorine substitution on the rate of protodeboronation and the variable stability of different boronic esters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pinacol Boronate Ester

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pinacol ester of the 2-fluoro-3-boronobenzoic acid (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (e.g., start at 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Preparation and Use of a MIDA Boronate for a "Slow-Release" Suzuki-Miyaura Coupling

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[7]

Part A: Preparation of the MIDA Boronate

  • Dissolution: In a round-bottom flask, dissolve the 2-fluoro-3-boronobenzoic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the formation of the MIDA boronate.

  • Isolation: After completion, the MIDA boronate can be isolated and purified. MIDA boronates are typically crystalline, air- and moisture-stable solids.[6]

Part B: Suzuki-Miyaura Coupling with the MIDA Boronate

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the MIDA boronate of 2-fluorobenzoic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Add a highly active palladium catalyst/ligand system (e.g., a Buchwald precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., dioxane with a controlled amount of water).

  • Reaction: Heat the reaction mixture and monitor for progress. The slow release of the boronic acid may require longer reaction times, but this should be optimized.

  • Work-up: Follow the work-up and purification procedure outlined in Protocol 1.

Visualizations

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Competing Protodeboronation Pathway Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Pd(II) complex Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Oxidative\nAddition Pd(0) regenerated Desired\nProduct Desired Product Reductive\nElimination->Desired\nProduct Aryl Boronic\nAcid/Ester Aryl Boronic Acid/Ester Aryl Boronic\nAcid/Ester->Transmetalation Productive Pathway Protodeboronation Protodeboronation Aryl Boronic\nAcid/Ester->Protodeboronation Base, H₂O, Heat Byproduct 2-Fluorobenzoic Acid Protodeboronation->Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

G Start Start Problem Low Yield & High Protodeboronation Start->Problem Step1 Optimize Conditions: Milder Base, Lower Temp, Anhydrous Solvents Problem->Step1 Step2 Modify Reagent: Switch to Pinacol or MIDA Boronate Step1->Step2 Step3 Use Highly Active Catalyst System Step2->Step3 End Problem Solved Step3->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Ligand Selection for Efficient Coupling of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of 2-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The substrate presents several challenges. The presence of an ortho-fluoro substituent and an adjacent bulky iodine atom creates significant steric hindrance around the reaction center. Additionally, the electron-withdrawing nature of both the fluorine and carboxylic acid groups can influence the electronic properties of the aryl iodide, affecting the rates of key steps in the catalytic cycle, such as oxidative addition.

Q2: Which types of coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are all viable methods for functionalizing this compound. The choice of reaction will depend on the desired final product (C-C, C-C (alkyne), or C-N bond formation).

Q3: What are the key considerations for ligand selection for this substrate?

A3: Due to the steric hindrance, bulky and electron-rich phosphine ligands are generally the most effective.[1] These ligands promote the formation of a monoligated palladium(0) species, which is crucial for efficient oxidative addition to the sterically demanding aryl iodide. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and bulky trialkylphosphines are excellent candidates.[2]

Q4: How does the choice of base impact the success of the coupling reaction?

A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and Sonogashira couplings, and in the deprotonation of the amine in Buchwald-Hartwig amination. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases such as sodium or potassium tert-butoxide are typically required.[2] The choice of base can also be influenced by the solvent system.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

dot

Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Significant Homocoupling of Boronic Acid

  • Cause: This side reaction is often promoted by the presence of oxygen.

  • Solution: Ensure thorough degassing of all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for a sufficient amount of time before adding the catalyst.

Issue 3: Protodeboronation (Loss of Boronic Acid Group)

  • Cause: This can occur under harsh basic conditions or at elevated temperatures, especially with less stable boronic acids.

  • Solution: Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). If the issue persists, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be beneficial.

Sonogashira Coupling

Issue: Low Conversion of Aryl Iodide

dot

Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.

Buchwald-Hartwig Amination

Issue: Incomplete Reaction with Electron-Deficient Aryl Halide

  • Cause: The electron-withdrawing nature of the substituents on this compound can make the aryl iodide more reactive towards oxidative addition, but can also lead to catalyst inhibition, particularly with iodide.[3] The choice of ligand and base is critical.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos. These ligands are designed to accelerate both oxidative addition and reductive elimination.[2]

    • Base Selection: Use a strong, non-nucleophilic base like NaOtBu or KOtBu to facilitate the deprotonation of the amine.[2]

    • Catalyst Choice: Utilize a well-defined palladium precatalyst (e.g., XPhos Pd G3 or G4) for more reproducible results compared to in-situ catalyst generation.[2]

    • Solvent: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[3]

Data Presentation

The following tables summarize typical starting conditions for various coupling reactions with substrates analogous to this compound. These should be considered as starting points for optimization.

Table 1: Ligand and Catalyst Systems for Suzuki-Miyaura Coupling

LigandPalladium SourceBaseSolvent SystemTemperature (°C)Typical Yield Range (%)
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80-10070-95
XPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane/H₂O90-11075-98
RuPhosXPhos Pd G3K₂CO₃DME/H₂O80-10065-90

Table 2: Conditions for Sonogashira Coupling of Aryl Iodides

LigandPalladium SourceCo-catalystBaseSolventTemperature (°C)Typical Yield Range (%)
PPh₃Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 5060-90
XPhosPd₂(dba)₃- (Copper-free)Cs₂CO₃MeCN/H₂O6570-95[4]
P(t-Bu)₃Pd(OAc)₂CuIDIPEADMFRT - 6065-92

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

LigandPalladium PrecatalystBaseSolventTemperature (°C)Typical Yield Range (%)
XPhosXPhos Pd G3NaOtBuToluene100-11070-95[2]
RuPhosRuPhos Pd G3KOtBu1,4-Dioxane100-11075-98
t-BuXPhos[Pd(allyl)Cl]₂t-BuOLiToluene90-11065-90[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

dot

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N or DIPEA, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent, filter through a pad of celite to remove insoluble salts, and wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), the strong base (e.g., NaOtBu, 1.4 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).[2]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[2]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Impact of base and solvent on 2-Fluoro-3-iodobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Fluoro-3-iodobenzoic acid in common cross-coupling reactions. The unique substitution pattern of this molecule—an ortho-fluoro group and a meta-iodo group relative to the carboxylic acid—presents specific challenges and opportunities in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site for cross-coupling reactions is the carbon-iodine (C-I) bond. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl >> C-F. The C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst, which is typically the rate-determining step. The carboxylic acid group can also participate in reactions, such as decarboxylation under certain conditions, and the ortho-fluoro group can influence the reactivity of the aromatic ring.

Q2: How does the ortho-fluoro substituent affect the reactivity of the C-I bond?

A2: The ortho-fluoro substituent is a strong electron-withdrawing group. This electronic effect can make the aromatic ring more electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. While electron-withdrawing groups can sometimes hinder oxidative addition, the overall effect is a complex interplay of electronics and sterics that will depend on the specific reaction conditions.

Q3: Is decarboxylation a significant side reaction?

A3: Yes, decarboxylation can be a significant side reaction, particularly under harsh basic conditions or at elevated temperatures. The presence of the ortho-fluoro group may influence the propensity for decarboxylation. Careful selection of the base and reaction temperature is crucial to minimize this unwanted pathway.

Q4: Can the fluorine atom be displaced through nucleophilic aromatic substitution (SNAr)?

A4: While the C-F bond is generally the least reactive of the carbon-halogen bonds in cross-coupling, the presence of the electron-withdrawing carboxylic acid group can activate the ring towards nucleophilic aromatic substitution. However, this typically requires strong nucleophiles and forcing conditions. In the context of palladium-catalyzed cross-coupling, SNAr is a less common but possible side reaction to consider, especially if strong nucleophilic bases are used at high temperatures.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl carboxylic acid.

Potential Causes & Solutions:

  • Catalyst Inhibition by Carboxylate: The carboxylate group can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder carboxylate coordination and promote the catalytic cycle.

  • Base-Induced Decarboxylation: Strong bases at elevated temperatures can cause loss of the carboxylic acid group.

    • Solution: Use milder bases such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOt-Bu. Running the reaction at the lowest effective temperature can also mitigate this side reaction.

  • Poor Solubility: The salt form of the benzoic acid may have poor solubility in common organic solvents.

    • Solution: Utilize a biphasic solvent system (e.g., toluene/water, dioxane/water) to dissolve both the organic-soluble catalyst and the aqueous-soluble carboxylate.

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner may degrade before successful coupling.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high quality and consider using more stable derivatives like pinacol esters.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling q1 Is the catalyst active? start->q1 s1 Use fresh catalyst. Consider bulky ligands (e.g., SPhos, XPhos). q1->s1 No q2 Is decarboxylation occurring? q1->q2 Yes s2 Use milder base (K₂CO₃, K₃PO₄). Lower reaction temperature. q2->s2 Yes q3 Are there solubility issues? q2->q3 No s3 Use a biphasic solvent system (e.g., Toluene/H₂O). q3->s3 Yes q4 Is protodeboronation a problem? q3->q4 No s4 Use excess boronic acid (1.2-1.5 eq). Use fresh, high-purity reagent. q4->s4 Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Sonogashira Coupling

Issue: Low yield of the alkynylated benzoic acid, or formation of homocoupled (Glaser) product.

Potential Causes & Solutions:

  • Catalyst System Inactivity: The palladium or copper catalyst may be inactive or poisoned.

    • Solution: Use fresh, high-quality Pd and Cu catalysts. For substrates prone to catalyst poisoning, a copper-free Sonogashira protocol may be beneficial.

  • Oxygen Contamination: The presence of oxygen promotes the homocoupling of the terminal alkyne.

    • Solution: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Inappropriate Base: The base may not be strong enough to deprotonate the alkyne efficiently, or it may be promoting side reactions.

    • Solution: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and often serve as the solvent as well.[1] Ensure the amine is anhydrous.

  • Suboptimal Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or catalyst deactivation.

    • Solution: While the amine base can often be used as the solvent, co-solvents like THF, DMF, or toluene are common.[2] Note that DMF has been reported to slow down some Sonogashira reactions.[2]

Sonogashira Reaction Troubleshooting Logic

start Low Yield or Glaser Product in Sonogashira Coupling q1 Is Glaser homocoupling observed? start->q1 s1 Rigorously degas solvents/reagents. Ensure inert atmosphere. q1->s1 Yes q2 Is the catalyst system active? q1->q2 No s2 Use fresh Pd and Cu catalysts. Consider a copper-free protocol. q2->s2 No q3 Is the base/solvent combination optimal? q2->q3 Yes s3 Use anhydrous amine base (TEA, DIPA). Screen co-solvents like THF or Toluene. q3->s3 No

Caption: Troubleshooting logic for Sonogashira coupling issues.

Heck Reaction

Issue: Low conversion or poor regioselectivity.

Potential Causes & Solutions:

  • Steric Hindrance: The ortho-fluoro and meta-iodo substituents, along with the carboxylic acid group, may sterically hinder the approach of the alkene to the palladium center.

    • Solution: Employ less sterically demanding phosphine ligands or consider ligandless conditions with a catalyst like Pd(OAc)₂ if the substrate is sufficiently reactive.

  • Inappropriate Base: The choice of base is critical for regenerating the active Pd(0) catalyst.

    • Solution: Organic bases like triethylamine or inorganic bases like NaOAc or K₂CO₃ are commonly used. The optimal base may depend on the specific alkene coupling partner.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.

    • Solution: Screen a range of temperatures (e.g., 80-120 °C). For highly reactive aryl iodides, lower temperatures may be sufficient.

Heck Reaction Experimental Workflow

setup 1. Reaction Setup (Inert Atmosphere) reagents Add this compound, alkene, base, and Pd catalyst. setup->reagents solvent Add degassed solvent (e.g., DMF, Acetonitrile). reagents->solvent reaction 2. Reaction Heat to 80-120 °C. Monitor by TLC/LC-MS. solvent->reaction workup 3. Workup & Purification Cool, extract, and purify by column chromatography. reaction->workup

Caption: General experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

Issue: Low yield of the aminated product.

Potential Causes & Solutions:

  • Ligand Incompatibility: The chosen phosphine ligand may not be suitable for this specific substrate.

    • Solution: Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often critical for successful C-N bond formation.[3]

  • Base Strength and Type: The base must be strong enough to deprotonate the amine but not so strong as to promote side reactions like decarboxylation.

    • Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be more suitable, although they may require higher temperatures.

  • Catalyst Inhibition: As with other cross-coupling reactions, the carboxylate can inhibit the catalyst. The amine nucleophile itself can also coordinate to the palladium center.

    • Solution: The use of bulky ligands is key to preventing catalyst inhibition.[4]

Decision Pathway for Buchwald-Hartwig Base and Ligand Selection

start Optimizing Buchwald-Hartwig Amination amine_type What is the nature of the amine nucleophile? start->amine_type primary_amine Primary Amine amine_type->primary_amine secondary_amine Secondary Amine amine_type->secondary_amine base_choice Select Base primary_amine->base_choice secondary_amine->base_choice strong_base Strong Base (NaOt-Bu, LHMDS) base_choice->strong_base If substrate is stable weak_base Weaker Base (K₂CO₃, Cs₂CO₃) base_choice->weak_base If substrate is base-sensitive ligand_choice Select Ligand (e.g., XPhos, RuPhos) strong_base->ligand_choice weak_base->ligand_choice

References

Technical Support Center: Purification Strategies for Products of 2-Fluoro-3-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected product types?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The primary reaction types include:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl carboxylic acids.

  • Sonogashira Coupling: Reacts with terminal alkynes to yield alkynyl-substituted benzoic acids.[1]

  • Heck Coupling: Reacts with alkenes to produce alkenyl-substituted benzoic acids.

  • Buchwald-Hartwig Amination: Reacts with amines to generate amino-substituted benzoic acids.[2]

Q2: What are the major impurities I can expect in my crude product?

A2: Impurities largely depend on the specific reaction, but common contaminants include:

  • Residual Palladium Catalyst: A significant impurity that can be difficult to remove completely.[3]

  • Unreacted Starting Materials: Including this compound and the coupling partner.

  • Homocoupled Byproducts: Formed from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions, known as Glaser coupling).[4][5]

  • Dehalogenated Starting Material: Where the iodine atom is replaced by a hydrogen.

  • Solvents and Reagents: Residual solvents, bases, and ligands used in the reaction.

Q3: What are the primary purification strategies for products derived from this compound?

A3: The acidic nature of the product (a carboxylic acid) allows for a multi-step purification strategy that is often highly effective. The main techniques are:

  • Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.[6][7]

  • Column Chromatography: To remove residual palladium catalyst, unreacted starting materials, and closely related byproducts.

  • Recrystallization: As a final step to obtain a highly pure, crystalline product.[8]

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Suggested Solution
Emulsion formation between aqueous and organic layers. The crude reaction mixture may contain species that act as surfactants.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9]- Gently swirl instead of vigorously shaking the separatory funnel.[9]- Filter the entire mixture through a pad of Celite®.[10]- Centrifuge the mixture to break the emulsion.[11]
Low recovery of the desired product after acidification and extraction. - Incomplete initial extraction into the basic aqueous layer.- Insufficient acidification to precipitate the product.- Product is partially soluble in the aqueous layer.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during the initial extraction.[12]- Acidify the aqueous layer to a pH of 2-3 to ensure complete precipitation of the carboxylic acid.[13]- Perform multiple extractions with the organic solvent to recover all of the precipitated product.
Product precipitates as an oil instead of a solid upon acidification. The product may have a low melting point or be impure.- Cool the acidified solution in an ice bath to promote solidification.- If it remains an oil, extract with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification by chromatography or recrystallization.[14]
Column Chromatography
Problem Possible Cause Suggested Solution
Product co-elutes with an impurity. The polarity of the product and the impurity are very similar in the chosen solvent system.- Optimize the mobile phase. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Add a small percentage (0.5-1%) of acetic or formic acid to the eluent to suppress tailing of the carboxylic acid product and improve separation.- Change the stationary phase (e.g., from silica gel to alumina or a reverse-phase C18 column).[15]
Residual palladium catalyst remains in the purified product. Palladium can exist in various forms, some of which are soluble and can co-elute with the product.- Use a dedicated palladium scavenger resin after the reaction and before chromatography.- Incorporate a wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate during the workup.- Nanofiltration can be used to separate the product from the larger palladium catalyst complex.[16]
Product streaks or "tails" on the column. The carboxylic acid group is interacting strongly with the acidic silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.
Recrystallization
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. - The solution is supersaturated at a temperature above the melting point of the impure product.- The cooling rate is too fast.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Low recovery of crystals. - The chosen solvent is too good at dissolving the product, even at low temperatures.- Too much solvent was used.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for biaryl carboxylic acids include ethanol/water or toluene/hexane mixtures.[17]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
Crystals are colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[18]

Quantitative Data Summary

The following tables provide representative data for common cross-coupling reactions of aryl halides. Note that yields and purity are highly dependent on the specific substrates and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneMethyl 3-boronobenzoatePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801291-96[19]
Aryl BromidePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.5-170-98[20]
Aryl IodideArylboronic acidCuICs₂CO₃DMF11024Moderate to Excellent[21]

Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetyleneCuI/1,10-phenanthrolineKF/Al₂O₃Toluene1102478[12]
IodobenzenePhenylacetyleneNanosized MCM-41-Pd/CuI/PPh₃Et₃NEt₃N503High[8]
Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NDMFRT-100-High[22]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Biaryl Carboxylic Acid
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Shake the funnel gently, venting frequently.[14]

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid product will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): Add more basic solution to the organic layer and repeat the extraction to ensure all the acidic product has been removed. Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2-3), at which point the purified carboxylic acid will precipitate.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. Alternatively, extract the precipitated product into a fresh portion of organic solvent, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.[6]

Protocol 2: Recrystallization of a 2-Fluoro-3-arylbenzoic Acid
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good choice is often a solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol/water, toluene/hexane).[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[23]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[24]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography for Removal of Palladium and Other Impurities
  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Separate acidic product chromatography Column Chromatography extraction->chromatography Remove Pd and byproducts recrystallization Recrystallization chromatography->recrystallization Final polishing end Pure Product recrystallization->end

Caption: General purification workflow for products from this compound reactions.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, NMR) start->check_purity is_acidic Is the main impurity non-acidic? check_purity->is_acidic Impure end Pure Product check_purity->end Pure acid_base Perform Acid-Base Extraction is_acidic->acid_base Yes is_polar Is there a polarity difference? is_acidic->is_polar No acid_base->check_purity column Perform Column Chromatography is_polar->column Yes is_crystalline Is the product a solid? is_polar->is_crystalline No column->check_purity recrystallize Perform Recrystallization is_crystalline->recrystallize Yes is_crystalline->end No (further analysis needed) recrystallize->check_purity

Caption: A logical decision tree for troubleshooting purification strategies.

References

Removal of palladium catalyst from 2-Fluoro-3-iodobenzoic acid coupling products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][3]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]

Q2: How do I choose the best palladium removal method for my specific experiment involving 2-Fluoro-3-iodobenzoic acid coupling products?

A2: The optimal method depends on several factors:

  • Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. The presence of the carboxylic acid group in your product may influence its interaction with certain scavengers.

  • Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[1]

  • Required purity level: The acceptable level of residual palladium is often dictated by regulatory bodies like the ICH for pharmaceutical applications.[4][5]

  • Scale of the reaction: Some methods are more suitable for large-scale manufacturing than others.[4]

For products derived from this compound, which are likely to be polar, a combination of methods may be necessary. For instance, an initial filtration through Celite to remove bulk palladium could be followed by treatment with a scavenger to capture soluble palladium species.

Q3: Why is my palladium scavenger performing poorly?

A3: Several factors can contribute to low scavenger efficiency:

  • Incorrect scavenger selection: The choice of scavenger should be matched to the oxidation state of the palladium (Pd(0) or Pd(II)) and the solvent system.[6]

  • Insufficient scavenger loading or contact time: The amount of scavenger and the stirring time are critical for effective removal.[6]

  • Incompatible solvent: The solvent can affect the scavenger's performance.[4]

  • Presence of competing ligands: Other molecules in the reaction mixture might compete with the scavenger for binding to palladium.

A screening of different scavengers is often recommended to find the most effective one for a specific system.[6]

Troubleshooting Guides

Problem 1: Residual Palladium Detected After Filtration Through Celite

Symptoms: You have filtered your reaction mixture through a pad of Celite, but analysis (e.g., ICP-MS) still shows unacceptable levels of palladium in your product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Soluble Palladium Species Present Filtration is primarily effective for removing heterogeneous palladium. For soluble palladium, consider using scavengers, crystallization, or chromatography.[2][6] You could also try to induce precipitation of the palladium before filtration.[6]
Ineffective Filtration Technique Ensure the Celite pad is well-packed (1-2 cm thick) and pre-wetted with the solvent.[2][6] Consider using a finer filter medium or performing a second filtration.[6]
Colloidal Palladium Formation Colloidal palladium can be difficult to remove by simple filtration.[2] Treatment with activated carbon or adding a flocculating agent before filtration may help.[6]
Problem 2: Significant Product Loss During Palladium Removal

Symptoms: After the palladium removal step, the yield of your purified product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Product Adsorption onto Scavenger/Carbon This is a known issue, especially with activated carbon.[4] Reduce the amount of adsorbent used to the minimum effective quantity.[1][6] Thoroughly wash the scavenger or carbon with fresh solvent after filtration to recover adsorbed product.[1][6] Consider trying a different type of scavenger that may have a lower affinity for your product.[6]
Product Co-precipitation If you are inducing palladium precipitation, your product might be co-precipitating. Adjust the precipitation conditions (e.g., solvent, temperature).
Product Degradation The conditions used for palladium removal (e.g., prolonged heating with a scavenger) might be degrading your product. Monitor the stability of your product under the chosen conditions.

Data Presentation: Comparison of Palladium Scavengers

The efficiency of palladium scavengers can vary significantly depending on the specific conditions. Below is a summary of reported scavenger performance from various studies.

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33010-30Overnight stirring in DMF[4]
MP-TMT33,000< 200Overnight stirring at RT[7]
MP-TMT500-800< 10Overnight stirring at RT (0.5% wt Pd catalyst)[7]
Carboxen® 5641250< 1024h at 40°C in Methanol[8]
Silica-Thiol1250~5024h at 40°C in Methanol[8]
Si-TMT>1000< 100Not specified[9]

Note: The effectiveness of scavengers is highly dependent on the specific reaction, solvent, temperature, and the nature of the palladium species.

Experimental Protocols

Protocol 1: Palladium Removal Using a Celite Pad

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[2]

  • Prepare the Celite Pad: In a sintered glass or Büchner funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite and gently compact it to form a level bed. Pre-wet the Celite pad with the solvent you will use for filtration.[2][6]

  • Dilute the Reaction Mixture: If necessary, dilute your reaction mixture with a suitable solvent to reduce its viscosity.[6]

  • Filter: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply a gentle vacuum to pull the solution through.

  • Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[2][6]

  • Collect and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain your product.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is effective for removing soluble palladium species.

  • Select a Scavenger: Choose a scavenger based on the likely oxidation state of your palladium species and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[6]

  • Dissolve the Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the solution.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filter: Remove the scavenger by filtration through a pad of Celite or filter paper.[1]

  • Wash: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[1]

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analyze: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]

Visualizations

Workflow for Palladium Catalyst Removal

Palladium_Removal_Workflow General Workflow for Palladium Removal start Crude Reaction Mixture (Post-Coupling) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration (e.g., through Celite) check_pd_form->filtration Yes scavenging Scavenger Treatment (e.g., MP-TMT, Si-Thiol) check_pd_form->scavenging No (Soluble) analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 analysis1->scavenging Pd > Limit purified_product Purified Product analysis1->purified_product Pd < Limit analysis2 Analyze Pd Content scavenging->analysis2 analysis2->purified_product Pd < Limit other_methods Consider Other Methods (Crystallization, Chromatography) analysis2->other_methods Pd > Limit other_methods->analysis2

Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.

Troubleshooting Logic for Low Scavenger Efficiency

Scavenger_Troubleshooting Troubleshooting Low Scavenger Efficiency start Low Scavenger Efficiency (High Residual Pd) check_scavenger Was the correct scavenger used for the Pd state/solvent? start->check_scavenger screen_scavengers Screen a panel of different scavengers check_scavenger->screen_scavengers No/Unsure check_conditions Were loading and reaction time sufficient? check_scavenger->check_conditions Yes screen_scavengers->check_conditions optimize_conditions Increase scavenger loading or reaction time/temp check_conditions->optimize_conditions No check_product_loss Is there significant product loss? check_conditions->check_product_loss Yes optimize_conditions->check_product_loss reduce_loading Reduce scavenger loading and wash thoroughly check_product_loss->reduce_loading Yes end Improved Pd Removal check_product_loss->end No reduce_loading->end

Caption: A logical guide to troubleshooting inefficient palladium scavenging.

References

Troubleshooting low yields in Sonogashira coupling of 2-Fluoro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of 2-Fluoro-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound is resulting in low to no product yield. What are the most critical initial checks?

A2: When a Sonogashira reaction fails, the primary suspects are the quality of your reagents, the reaction setup, and the reaction conditions.[1] Here are the initial critical checks:

  • Inert Atmosphere: Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] It is crucial to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[1]

  • Reagent Quality:

    • Catalysts: Verify the activity of your palladium catalyst and copper(I) co-catalyst.[1] Palladium complexes can decompose over time, and CuI is susceptible to oxidation. Use fresh or properly stored catalysts.

    • Solvent and Base: Use anhydrous solvents and bases. The presence of water can negatively impact the reaction.

    • Starting Materials: Ensure the purity of this compound and the terminal alkyne, as impurities can poison the catalyst.[1]

Q2: I'm observing a black precipitate in my reaction mixture. What is this, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium(0) catalyst to elemental palladium.[2] This is a common cause of low yields as the active catalyst is removed from the catalytic cycle.

Causes and Solutions:

  • Impurities: Traces of oxygen or other impurities in the reagents or solvent can induce catalyst decomposition. Ensure all components are pure and the reaction is performed under a strictly inert atmosphere.[1]

  • Solvent Choice: Some solvents may promote the formation of palladium black. While THF is commonly used, some researchers have anecdotally reported it can promote palladium black formation.[2] Consider switching to an alternative solvent like DMF, 1,4-dioxane, or toluene.[3][4]

  • Temperature: Excessively high temperatures can lead to catalyst decomposition. If heating, ensure the temperature is carefully controlled and not higher than necessary.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center. For electron-deficient aryl halides, using bulky and electron-rich phosphine ligands can improve catalyst stability and activity.[5]

Q3: What is the optimal choice of base for the Sonogashira coupling of this compound?

A3: The presence of the carboxylic acid moiety on your substrate makes the choice of base particularly important. The base must be strong enough to deprotonate the terminal alkyne but should not cause unwanted side reactions with the acidic proton of the benzoic acid.

  • Amine Bases: Organic amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used.[6] They are generally effective for deprotonating the alkyne.

  • Inorganic Bases: For challenging substrates, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective.[4][7] These can be particularly useful in copper-free conditions.

Given the acidic nature of your substrate, you may need to use an excess of the base to neutralize the carboxylic acid and deprotonate the alkyne. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction can be a viable strategy.

Q4: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be minimized?

A4: The formation of alkyne dimers (Glaser coupling) is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[8]

Strategies to Minimize Homocoupling:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[9][10] This may require a more active palladium catalyst system, different ligands, or higher reaction temperatures to achieve good yields.[9]

  • Strictly Anaerobic Conditions: If using a copper co-catalyst is necessary, ensuring the reaction is rigorously degassed and maintained under an inert atmosphere is critical to minimize oxygen-induced homocoupling.[1]

  • Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to keep its concentration low and disfavor the homocoupling side reaction.[10]

Q5: The reactivity of this compound seems low. How can I improve the reaction rate and yield?

A5: this compound is an electron-deficient aryl iodide. While aryl iodides are generally the most reactive halides in Sonogashira couplings (I > OTf > Br > Cl), the electronic and steric factors of your specific substrate can influence reactivity.[1][10]

  • Catalyst and Ligand Selection: For electron-deficient and sterically hindered aryl halides, the choice of phosphine ligand is critical.[11] Consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which can facilitate the oxidative addition step.[10]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can be more effective than less polar solvents like THF or toluene for challenging couplings.[3][12]

  • Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) can often improve the reaction rate and yield, especially for less reactive substrates.[9] However, be mindful of potential catalyst decomposition at higher temperatures.[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Sonogashira coupling of this compound.

TroubleshootingWorkflow Troubleshooting Low Yields in Sonogashira Coupling start Low Yield Observed check_reagents Check Reagent Quality (Catalysts, Solvents, Substrates) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions pd_black Observe Palladium Black? check_reagents->pd_black check_conditions->pd_black homocoupling Significant Homocoupling? pd_black->homocoupling No optimize_catalyst Optimize Catalyst/Ligand System (e.g., XPhos, SPhos) pd_black->optimize_catalyst Yes optimize_base Optimize Base (e.g., Cs2CO3, K3PO4) homocoupling->optimize_base No copper_free Switch to Copper-Free Conditions homocoupling->copper_free Yes optimize_solvent Optimize Solvent (e.g., DMF, Dioxane) optimize_catalyst->optimize_solvent success Improved Yield optimize_catalyst->success optimize_base->optimize_solvent optimize_base->success protect_acid Consider Protecting Carboxylic Acid optimize_solvent->protect_acid copper_free->optimize_catalyst copper_free->success protect_acid->success

Caption: A step-by-step guide to troubleshooting low yields.

Quantitative Data Summary

The following tables summarize typical reaction conditions that can be adapted for the Sonogashira coupling of this compound. Yields are representative and will vary based on the specific alkyne and optimized conditions.

Table 1: Comparison of Catalyst Systems for Aryl Halides

Catalyst SystemAryl Halide TypeTypical Loading (mol%)Notes
Pd(PPh₃)₄ / CuIAryl Iodide/BromidePd: 1-5, CuI: 2-10Standard conditions, but can lead to homocoupling.[9]
PdCl₂(PPh₃)₂ / CuIAryl Iodide/BromidePd: 1-5, CuI: 2-10A more air-stable Pd(II) precatalyst.[14]
[DTBNpP]Pd(crotyl)ClAryl Bromide1-5Air-stable precatalyst for copper-free couplings.[9]
Pd(OAc)₂ / XPhosAryl ChloridePd: 2, XPhos: 4Effective for challenging, electron-rich aryl chlorides.[10]
Pd(CH₃CN)₂Cl₂ / cataCXium AAryl HalidesPd: 0.5, Ligand: 1Effective for copper-free and amine-free conditions.[7]

Table 2: Influence of Base and Solvent on Sonogashira Coupling

BaseSolventTemperature (°C)Observations
Triethylamine (TEA)THFRT - 60Common conditions, but THF can sometimes promote Pd black formation.[2]
Diisopropylamine (DIPA)Toluene80Good for aryl bromides.[13]
Cesium Carbonate (Cs₂CO₃)2-MeTHFRTEffective in copper-free and amine-free systems.[7]
Potassium Phosphate (K₃PO₄)Dioxane130-150High temperatures may be required for less reactive substrates.[4]
TBAFSolvent-freeRTCan act as both a base and a phase-transfer catalyst.[14]

Key Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous THF or DMF

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • XPhos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ExperimentalWorkflow General Experimental Workflow for Sonogashira Coupling setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Add Reagents (Substrate, Catalyst, Base, Solvent) setup->reagents alkyne_add Add Terminal Alkyne reagents->alkyne_add reaction Reaction (Stirring, Heating if necessary) alkyne_add->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

References

Managing steric hindrance effects in reactions of 2-Fluoro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-iodobenzoic acid. The guidance focuses on managing the effects of steric hindrance in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound challenging?

A1: The primary challenge arises from steric hindrance. The fluorine and iodine atoms are positioned ortho and meta to the carboxylic acid group, respectively. This arrangement creates significant steric bulk around all three functional groups, which can impede the approach of reagents and catalysts. The electron-withdrawing nature of the fluorine and iodine atoms also influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Q2: Which reactions are most affected by the steric hindrance of this molecule?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are particularly sensitive to steric hindrance around the carbon-iodine bond. Additionally, reactions of the carboxylic acid group, such as esterification and amidation, can be sluggish, especially when using bulky alcohols or amines.

Q3: What are the general strategies to overcome low reactivity in cross-coupling reactions with this substrate?

A3: Key strategies include:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

  • Reaction Conditions: Optimizing the base, solvent, and temperature is crucial.

  • Reagent Purity: Ensuring the purity of all starting materials and the exclusion of oxygen and moisture is critical for catalyst stability and reactivity.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

This section covers common issues and solutions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Issue 1.1: Low to no conversion in Suzuki-Miyaura coupling.

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low yields or recovering starting material. What should I do?

  • Answer: Low yields in this reaction are often due to inefficient oxidative addition or transmetalation due to steric hindrance. Consider the following troubleshooting steps:

    • Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling

      Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst System Start->Catalyst Initial Check Base Screen Different Bases Catalyst->Base If no improvement Solvent Vary Solvent System Base->Solvent If still low yield Temp Increase Reaction Temperature Solvent->Temp Final adjustment Success Improved Yield Temp->Success If successful

      A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

    • Recommended Solutions:

      • Catalyst System: Switch to a catalyst system known to be effective for sterically hindered substrates. Bulky, electron-rich phosphine ligands are recommended.

      • Base Selection: The choice of base is critical. A weaker base may not be sufficient to promote transmetalation.

      • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

      • Temperature: Increasing the temperature can help overcome the activation energy barrier.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common palladium precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Stronger inorganic bases are often more effective than weaker ones like Na₂CO₃.
Solvent Dioxane/H₂O, Toluene/H₂OAprotic solvents with a small amount of water can aid in dissolving the base and boronic acid.
Temperature 80-110 °CHigher temperatures are often necessary for sterically hindered substrates.

Issue 1.2: Homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions.

  • Question: I am seeing a significant amount of alkyne homocoupling product in my Sonogashira reaction. How can I prevent this?

  • Answer: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.

    • Troubleshooting Workflow: Sonogashira Homocoupling

      Start Alkyne Homocoupling Inert Ensure Inert Atmosphere Start->Inert First step Copper Reduce or Eliminate Cu(I) Co-catalyst Inert->Copper If problem persists Base Optimize Base Copper->Base Further optimization Success Reduced Homocoupling Base->Success If successful

      A workflow to minimize alkyne homocoupling in Sonogashira reactions.

    • Recommended Solutions:

      • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen.

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.

      • Base: The choice and amount of amine base can influence the rate of homocoupling.

ParameterRecommendationRationale
Atmosphere Rigorously degassed solvents and inert atmosphereMinimizes oxygen which promotes Glaser coupling.
Co-catalyst Reduce CuI loading or use a copper-free protocolCopper(I) is a known promoter of alkyne homocoupling.
Base Et₃N, DIPEAUse of a less hindered amine base can sometimes reduce homocoupling.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard catalysts for Sonogashira reactions.

Issue 1.3: Low conversion in Buchwald-Hartwig amination.

  • Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What are the likely causes?

  • Answer: Similar to other cross-coupling reactions, steric hindrance is a major factor. Additionally, the acidic proton of the carboxylic acid can interfere with the reaction. It is often advisable to protect the carboxylic acid as an ester before attempting the amination.

    • Troubleshooting Workflow: Low-Yield Buchwald-Hartwig Amination

      Start Low Yield in C-N Coupling Protect Protect Carboxylic Acid (Esterification) Start->Protect Initial consideration Ligand Use Bulky, Electron-Rich Ligand Protect->Ligand After protection Base Select Strong, Non-Nucleophilic Base Ligand->Base If still low yield Success Improved Yield Base->Success If successful

      A workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.

    • Recommended Solutions:

      • Protection: Convert the carboxylic acid to a methyl or ethyl ester prior to the amination.

      • Ligand Selection: Use bulky, electron-rich biarylphosphine ligands.[1]

      • Base: A strong, non-nucleophilic base is required.

ParameterRecommendationRationale
Substrate Methyl or Ethyl 2-fluoro-3-iodobenzoateProtects the acidic proton of the carboxylic acid.
Catalyst Pd₂(dba)₃A common Pd(0) source.
Ligand BrettPhos, RuPhosHighly effective for coupling of primary amines with hindered aryl halides.[2]
Base NaOt-Bu, LHMDSStrong, non-nucleophilic bases that facilitate the deprotonation of the amine.
Solvent Toluene, DioxaneAprotic solvents are generally used.
Carboxylic Acid Derivatization

This section addresses challenges in forming amides and esters from this compound.

Issue 2.1: Difficulty in forming amides with hindered amines.

  • Question: I am trying to couple this compound with a sterically hindered amine using standard coupling reagents, but the reaction is very slow and gives low yields. What can I do?

  • Answer: The combination of a sterically hindered carboxylic acid and a hindered amine makes amide bond formation challenging. More reactive intermediates or more potent coupling reagents are often required.

    • Recommended Solutions:

      • Acyl Chloride/Fluoride Formation: Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride. Acyl fluorides are particularly effective for sterically hindered couplings.[1][3]

      • Coupling Reagents: Use a more powerful coupling reagent.

MethodReagentsKey Considerations
Acyl Chloride (COCl)₂, SOCl₂The acyl chloride is highly reactive and may require careful handling.
Acyl Fluoride Deoxo-Fluor®, XtalFluor-E®Acyl fluorides are more stable than acyl chlorides and highly effective for hindered couplings.[1]
Coupling Reagent HATU, HBTU, PyBOPThese reagents are generally more effective than standard carbodiimides for difficult couplings.

Issue 2.2: Low yields in esterification with bulky alcohols.

  • Question: I am struggling to esterify this compound with a tertiary alcohol. What are the best conditions to use?

  • Answer: Esterification with tertiary alcohols is notoriously difficult due to steric hindrance. Standard Fischer esterification conditions are often ineffective.

    • Recommended Solutions:

      • Acyl Chloride/Anhydride Formation: Activating the carboxylic acid as an acyl chloride or a mixed anhydride can facilitate the reaction with the bulky alcohol.

      • Steglich Esterification: This method uses DCC and a catalytic amount of DMAP and is often effective for hindered alcohols.

MethodReagentsKey Considerations
Acyl Chloride (COCl)₂, SOCl₂ then add alcohol and a non-nucleophilic base (e.g., pyridine)The acyl chloride is highly reactive.
Steglich Esterification DCC, DMAP (catalytic)DCC is a potent dehydrating agent, but the dicyclohexylurea byproduct can be difficult to remove.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, then alcohol and DMAPThis method is known to be effective for the synthesis of sterically hindered esters.

Quantitative Data Summary

The following tables provide representative reaction conditions and yields for reactions involving this compound and its derivatives. Disclaimer: The following data is based on literature for structurally similar compounds and should be used as a starting point for optimization.

Table 1: Amide Coupling of 3-Fluoro-5-iodobenzoic Acid with Various Amines [4]

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-3-fluoro-5-iodobenzamide1285
2Aniline3-fluoro-5-iodo-N-phenylbenzamide1878
3Morpholine(3-fluoro-5-iodophenyl)(morpholino)methanone1292
4tert-ButylamineN-tert-butyl-3-fluoro-5-iodobenzamide2465
Conditions: EDC, HOBt, DIPEA, DCM, 0 °C to rt.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-1,3-difluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012~90
1-Iodo-2-methylbenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (2.0)Dioxane10016~85

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides [5]

Aryl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.0)THFrt4~95
1-Iodo-4-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEA (3.0)DMF606~88

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Fluoro-3-iodobenzoate

Objective: To synthesize a biaryl compound from the methyl ester of this compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Start Start Setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with Argon Start->Setup Reaction Reaction: - Add degassed solvent - Heat to 100 °C for 16h Setup->Reaction Workup Workup: - Cool to rt - Dilute with EtOAc - Filter through Celite Reaction->Workup Purify Purification: - Wash with water and brine - Dry over Na₂SO₄ - Concentrate and purify by column chromatography Workup->Purify End End Purify->End

A general workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-fluoro-3-iodobenzoate, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling of this compound via Acyl Fluoride

Objective: To synthesize an amide from this compound and a sterically hindered amine.

Workflow Diagram: Amide Coupling via Acyl Fluoride

Start Start AcylFluoride Acyl Fluoride Formation: - Dissolve acid in DCM - Cool to 0 °C - Add Deoxo-Fluor® Start->AcylFluoride Amidation Amidation: - Prepare amine solution - Add acyl fluoride solution at 0 °C - Warm to rt and stir AcylFluoride->Amidation Workup Workup: - Dilute with DCM - Wash with aq. HCl, NaHCO₃, and brine Amidation->Workup Purify Purification: - Dry over MgSO₄ - Concentrate and purify by column chromatography Workup->Purify End End Purify->End

A general workflow for amide synthesis via an acyl fluoride intermediate.

Materials:

  • This compound (1.0 equiv)

  • Deoxo-Fluor® (1.1 equiv)

  • Sterically hindered amine (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0 °C. Slowly add Deoxo-Fluor®. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Amidation: In a separate flask, dissolve the sterically hindered amine and DIPEA in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the accurate determination of purity for novel compounds like 2-Fluoro-3-iodobenzoic acid is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for assessing the purity of this compound, a valuable building block in medicinal chemistry. The comparison is supported by detailed experimental protocols and hypothetical performance data to aid in method selection and implementation.

Methodology Comparison

Two primary HPLC methods were developed and compared for the purity analysis of this compound:

  • Method A: Rapid Isocratic Elution. This method is designed for high-throughput screening and routine quality control where speed is a primary consideration. It employs a simple isocratic mobile phase for rapid elution of the main component.

  • Method B: Gradient Elution for Impurity Profiling. This method utilizes a gradient mobile phase to achieve superior resolution of the main peak from potential process-related impurities and degradation products. This approach is ideal for in-depth purity analysis and impurity identification.

The logical workflow for comparing these two methods is outlined below.

cluster_0 Method Development & Comparison start Define Analytical Objective: Purity of this compound method_a Method A Development: Rapid Isocratic Analysis start->method_a method_b Method B Development: High-Resolution Gradient Analysis start->method_b analysis Sample Analysis: Inject Standard & Sample Solutions method_a->analysis method_b->analysis data_collection Data Collection: Chromatograms & Peak Data analysis->data_collection comparison Performance Comparison: - Retention Time - Resolution - Peak Shape - Sensitivity data_collection->comparison conclusion Conclusion: Select Optimal Method comparison->conclusion

Caption: Logical workflow for the comparison of HPLC methods.

Experimental Protocols

Instrumentation and General Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector is suitable for both methods.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

Method A: Rapid Isocratic Elution
  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A 65:35 (v/v) mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.2 mL/min.

  • Run Time: 10 minutes.

Method B: Gradient Elution for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 80
    18.0 80
    18.1 40

    | 25.0 | 40 |

  • Run Time: 25 minutes.

The experimental workflow for sample analysis using these methods is depicted in the following diagram.

cluster_1 Analytical Workflow prep Sample & Standard Preparation hplc HPLC System Setup prep->hplc method_select Method Selection hplc->method_select method_a_run Run Method A (Isocratic) method_select->method_a_run Rapid Screen method_b_run Run Method B (Gradient) method_select->method_b_run Impurity Profile data_acq Data Acquisition (Chromatogram) method_a_run->data_acq method_b_run->data_acq data_proc Data Processing & Purity Calculation data_acq->data_proc

Caption: General experimental workflow for HPLC analysis.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of a this compound sample containing two potential impurities: 2-fluorobenzoic acid and 3-iodobenzoic acid.

ParameterMethod A (Isocratic)Method B (Gradient)
Retention Time (min)
2-Fluorobenzoic Acid (Impurity 1)2.85.2
This compound4.510.8
3-Iodobenzoic Acid (Impurity 2)4.912.1
Resolution (Rs)
Between Impurity 1 and Main Peak3.18.5
Between Main Peak and Impurity 21.32.8
Peak Asymmetry (Tailing Factor)
This compound1.41.1
Limit of Detection (LOD) (µg/mL) 0.050.01
Total Run Time (min) 1025

Discussion and Recommendations

Method A (Rapid Isocratic Elution) offers a significant advantage in terms of speed, with a total run time of just 10 minutes. This makes it highly suitable for routine quality checks where a rapid pass/fail result is required. However, the lower resolution, particularly between the main peak and the closely eluting 3-iodobenzoic acid impurity, may be a limitation for accurate quantification of all potential impurities. The peak shape is also less ideal compared to the gradient method.

Method B (Gradient Elution for Impurity Profiling) provides a much higher degree of resolution between all components, ensuring more accurate impurity profiling and quantification. The improved peak symmetry and lower limit of detection make this method superior for method validation, stability studies, and the analysis of samples where a comprehensive understanding of the impurity profile is necessary. The trade-off for this enhanced performance is a longer analysis time.

  • For high-throughput analysis and routine quality control , Method A is the recommended choice due to its speed.

  • For in-depth purity analysis, impurity profiling, and method validation , Method B is the preferred option, offering superior resolution and sensitivity.

The selection of the most appropriate method will ultimately depend on the specific analytical requirements of the laboratory and the stage of drug development.

A Comparative Guide to Developing an HPLC Method for Reaction Monitoring of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the reaction monitoring of 2-Fluoro-3-iodobenzoic acid. Experimental data and detailed protocols are presented to aid in the development of a robust and efficient analytical method.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Key properties of this compound are summarized below.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₇H₄FIO₂Provides the basic chemical identity.
Molecular Weight 266.01 g/mol Influences diffusion and chromatographic behavior.
pKa (estimated) ~3.0 - 3.5Crucial for selecting the optimal mobile phase pH to ensure analyte retention and peak shape. The pKa of 2-fluorobenzoic acid is 3.27, and that of 3-fluorobenzoic acid is 3.86. The presence of the electron-withdrawing iodine atom is expected to slightly increase the acidity, hence the estimated range.
UV Absorbance (estimated) λmax ~230 nm and ~275 nmEssential for selecting the appropriate detector wavelength for maximum sensitivity. A photodiode array (PDA) detector is recommended to experimentally determine the optimal wavelength.
Solubility Soluble in organic solvents like methanol and acetonitrile.Guides the choice of sample diluent and mobile phase organic modifier.

HPLC Method Development Strategy: A Comparative Approach

The development of an effective HPLC method for monitoring the reaction of this compound requires a systematic approach. Reversed-phase chromatography is the most common and versatile mode for this type of small molecule analysis. Below, we compare two common C18 columns and a specialized fluorinated column, along with different mobile phase compositions.

Column Selection and Comparison
Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Characteristics & Comparison
Standard C18 Octadecylsilyl54.6 x 150A general-purpose column providing good retention for moderately non-polar compounds. Cost-effective and widely available. May show peak tailing for acidic compounds without proper mobile phase buffering.
High-Purity C18 High-purity octadecylsilyl3.54.6 x 100Offers higher efficiency and better peak shapes for acidic compounds due to fewer residual silanol groups. The smaller particle size leads to higher backpressure but improved resolution.
Pentafluorophenyl (PFP) Pentafluorophenylpropyl54.6 x 150Provides alternative selectivity for halogenated and aromatic compounds through dipole-dipole, pi-pi, and hydrophobic interactions. Can be particularly effective in separating structurally similar compounds, such as isomers.
Mobile Phase Optimization

The choice of mobile phase composition, particularly the organic modifier and pH, is critical for achieving optimal separation.

Mobile Phase SystemCompositionpHKey Characteristics & Comparison
Acidified Acetonitrile/Water Acetonitrile and Water with 0.1% Formic Acid~2.7Simple to prepare and provides good peak shapes for acidic analytes by suppressing the ionization of the carboxylic acid group. Acetonitrile generally offers lower backpressure than methanol.
Buffered Methanol/Water Methanol and Phosphate Buffer3.0The use of a buffer provides better pH control, leading to more reproducible retention times. Methanol can offer different selectivity compared to acetonitrile. Phosphate buffers are non-volatile and not suitable for mass spectrometry (MS) detection.

Experimental Protocols

Protocol 1: General Screening Method with a Standard C18 Column
  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Optimized Method with a High-Purity C18 Column
  • Column: High-Purity C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 25-85% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 275 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 2 µL

  • Sample Preparation: Same as Protocol 1.

Protocol 3: Alternative Selectivity with a PFP Column
  • Column: PFP, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Methanol

  • Gradient: 40-95% B over 12 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 5 µL

  • Sample Preparation: Same as Protocol 1.

Comparative Data Presentation

The following table summarizes the expected performance of the different methods for the separation of this compound from a hypothetical starting material and product in a Suzuki coupling reaction.

MethodAnalyteRetention Time (min) (Expected)Tailing Factor (Expected)Resolution (Analyte/Product) (Expected)
Protocol 1 This compound8.51.42.1
Phenylboronic acid3.21.2-
2-Fluoro-3-phenylbenzoic acid9.81.3-
Protocol 2 This compound6.21.12.8
Phenylboronic acid2.11.1-
2-Fluoro-3-phenylbenzoic acid7.51.2-
Protocol 3 This compound7.91.22.5
Phenylboronic acid2.81.3-
2-Fluoro-3-phenylbenzoic acid9.11.2-

Mandatory Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep 1. Analyte & Reaction Information cluster_method_selection 2. Initial Method Selection cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation & Application A Define Physicochemical Properties (pKa, UV Spectra, Solubility) B Identify Reactants, Products, and Potential Byproducts C Select HPLC Mode (Reversed-Phase) A->C D Choose Initial Column (e.g., C18, PFP) C->D E Select Mobile Phase (ACN/Water or MeOH/Water) D->E F Optimize Mobile Phase pH E->F G Develop Gradient Profile F->G H Adjust Flow Rate & Temperature G->H I Evaluate Column Performance H->I J Validate Method (Linearity, Precision, Accuracy) I->J K Apply for Reaction Monitoring J->K

Caption: Workflow for HPLC Method Development.

Hypothetical Reaction Monitoring: Suzuki Coupling

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[1] The developed HPLC method can be effectively used to monitor the progress of such reactions by separating the starting material from the product and key intermediates.

Suzuki_Coupling cluster_products Products reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 Phenylboronic acid reactant2->catalyst product 2-Fluoro-3-phenylbenzoic acid catalyst->product base Base (e.g., Na₂CO₃) solvent Solvent (e.g., Toluene/Water)

Caption: Suzuki Coupling of this compound.

References

Characterization of 2-Fluoro-3-iodobenzoic Acid: An Interpretive Guide to its NMR Spectrum and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the precise characterization of molecular structures is paramount. This guide provides a detailed interpretation of the nuclear magnetic resonance (NMR) spectrum of 2-Fluoro-3-iodobenzoic acid, a valuable building block in organic synthesis. We will explore the predicted ¹H and ¹³C NMR spectra and compare these findings with alternative analytical techniques such as mass spectrometry and infrared (IR) spectroscopy to offer a comprehensive characterization profile.

Predicted NMR Spectral Data

The chemical structure of this compound, with its distinct arrangement of a fluorine, an iodine, and a carboxylic acid group on a benzene ring, gives rise to a unique and interpretable NMR spectrum. Due to the limited availability of experimental spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar halogenated and substituted benzoic acids.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Splitting Pattern Carbon
H-47.9 - 8.1dddC-1 (C-COOH)
H-57.2 - 7.4tC-2 (C-F)
H-67.6 - 7.8dddC-3 (C-I)
COOH10.0 - 13.0br sC-4
C-5
C-6
COOH

ddd: doublet of doublet of doublets, t: triplet, br s: broad singlet, d: doublet

Interpretation of the NMR Spectrum

The predicted ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, in addition to a broad singlet for the carboxylic acid proton. The proton at position 6 (H-6) is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent fluorine and iodine atoms. The splitting patterns arise from the coupling between neighboring protons (H-H coupling) and through-space coupling with the fluorine atom (H-F coupling).

In the ¹³C NMR spectrum, seven distinct signals are anticipated. The carbon attached to the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature. The carbon bonded to the iodine atom (C-3) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect of iodine. The carboxylic acid carbon will be the most deshielded, appearing at the lowest field.

To visualize the structural relationships and the origin of the NMR signals, a diagram of the molecule with atom numbering is provided below.

Molecular structure of this compound.

Comparative Analysis with Other Techniques

While NMR provides detailed structural information, a combination of analytical techniques is often employed for unambiguous characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Expected Results for this compound
¹H NMR Proton environment and connectivityThree aromatic signals with complex splitting, one broad carboxylic acid proton signal.
¹³C NMR Carbon skeleton and functional groupsSeven distinct carbon signals, including a characteristic C-F doublet.
Mass Spectrometry (MS) Molecular weight and fragmentation patternMolecular ion peak (M+) at m/z 265.92.[1]
Infrared (IR) Spectroscopy Functional groups presentBroad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), C-I stretch (~500-600 cm⁻¹).
Elemental Analysis Elemental compositionC: 31.61%, H: 1.52%

The workflow for characterizing a novel compound like this compound typically involves a multi-step process, starting from synthesis and purification, followed by a battery of analytical tests.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Confirmation Data Interpretation & Structure Elucidation NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Typical workflow for the characterization of a synthesized compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for Electrospray Ionization - ESI, or on a solid probe for Electron Impact - EI).

  • Ionization: Ionize the sample using an appropriate technique. ESI is a soft ionization method that would likely yield the molecular ion peak.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Conclusion

The characterization of this compound relies on a combination of spectroscopic techniques. While NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the immediate electronic environment of the nuclei, mass spectrometry and IR spectroscopy offer complementary data that confirm the molecular weight and the presence of key functional groups. The predicted data and methodologies presented in this guide serve as a valuable resource for researchers working with this and similar compounds, facilitating efficient and accurate structural elucidation.

References

A Comparative Guide to the Quantitative Analysis of 2-Fluoro-3-iodobenzoic Acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2-Fluoro-3-iodobenzoic acid, a key building block in organic synthesis. The performance of qNMR is evaluated against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Titrimetry, offering researchers and drug development professionals a comprehensive overview to inform their choice of analytical methodology.

Quantitative Performance: A Comparative Overview

The selection of an appropriate analytical technique hinges on its performance characteristics. The following table summarizes the typical quantitative performance of qNMR, HPLC, and Titrimetry for the assay of a small organic molecule like this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titrimetry
Accuracy High (often considered a primary ratio method)High (dependent on reference standard)High (dependent on primary standard)
Precision (RSD) < 1%< 2%< 0.5%
Specificity High (structure-specific signals)Moderate to High (dependent on separation)Low (acid-base reaction)
Sample Throughput ModerateHighLow to Moderate
Sample Preparation Simple (dissolution and addition of internal standard)Moderate (dissolution, filtration, mobile phase preparation)Simple (dissolution)
Non-destructive YesNoNo
Reference Standard Requires a certified internal standardRequires a certified external standard of the analyteRequires a primary standard titrant

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the successful implementation and interpretation of analytical results.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR offers a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance

Materials:

  • This compound (analyte)

  • Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene)

  • Deuterated Solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The concentration of the analyte is calculated using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq Transfer to NMR Tube process_spec Process Spectrum nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow for Assay of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a comparative technique that separates the analyte from impurities before quantification based on a calibration curve generated from a reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Analytical Balance

Materials:

  • This compound (analyte and certified reference standard)

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Buffer (e.g., Phosphate buffer)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and buffers.

  • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard and a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample solution from the calibration curve based on its peak area.

Titrimetry

Titrimetry, a classic analytical method, is used here for an acid-base titration to determine the concentration of the acidic this compound.

Instrumentation:

  • Burette

  • pH meter or indicator

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (titrant)

  • Suitable solvent (e.g., ethanol/water mixture)

  • Indicator (e.g., Phenolphthalein)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent.

  • Titration: Add a few drops of indicator and titrate the sample solution with the standardized NaOH solution until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

  • Calculation: Calculate the purity of the this compound based on the volume of titrant used, its concentration, and the mass of the sample.

Logical Comparison of Analytical Techniques

The choice between qNMR, HPLC, and Titrimetry depends on the specific requirements of the analysis, such as the need for a primary method, the complexity of the sample matrix, and the desired sample throughput.

Logical_Comparison cluster_primary Primary vs. Comparative cluster_specificity Specificity cluster_workflow Workflow Complexity qnmr qNMR (Primary Ratio Method) qnmr_spec High (Structural Info) qnmr->qnmr_spec qnmr_work Simple qnmr->qnmr_work hplc HPLC (Comparative) hplc_spec Moderate-High (Separation) hplc->hplc_spec hplc_work Complex (Method Dev.) hplc->hplc_work titration Titrimetry (Comparative) titration_spec Low (Total Acidity) titration->titration_spec titration_work Simple titration->titration_work

Comparative Logic for Selecting an Analytical Method.

Comparative Guide to LC-MS Methods for Byproduct Identification in 2-Fluoro-3-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise identification and quantification of impurities and byproducts in active pharmaceutical ingredient (API) synthesis are critical for ensuring safety and efficacy. This guide provides a comparative overview of two hypothetical, yet scientifically grounded, Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of byproducts in reactions involving 2-Fluoro-3-iodobenzoic acid. The methodologies presented are based on established analytical strategies for halogenated benzoic acids.

Experimental Overview

The following sections detail two distinct LC-MS methods: a rapid screening method using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Triple Quadrupole (QqQ) mass spectrometer for high throughput, and a high-resolution method employing a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for accurate mass determination and structural elucidation of unknown byproducts.

Logical Workflow for Byproduct Analysis

The general workflow for identifying and quantifying byproducts in a reaction mixture of this compound is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Byproduct Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation Chromatographic Separation Filtration->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration ByproductID Byproduct Identification PeakIntegration->ByproductID

Caption: A generalized workflow for the analysis of reaction byproducts using LC-MS.

Method 1: Rapid UHPLC-MS/MS Screening

This method is optimized for high-throughput screening of reaction mixtures to quickly assess the purity of this compound and quantify known byproducts. It utilizes a fast gradient on a short UHPLC column and a highly sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol
  • Sample Preparation: A 1 mg/mL stock solution of the reaction mixture is prepared in a 50:50 acetonitrile:water mixture. This is then diluted 100-fold with the initial mobile phase conditions. The final solution is filtered through a 0.22 µm PTFE syringe filter before injection.

  • Liquid Chromatography:

    • System: Waters Acquity UPLC H-Class

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient: 10% B to 95% B in 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.

  • Mass Spectrometry:

    • System: Waters Xevo TQ-S

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM). See Table 2 for specific transitions.

Method 2: High-Resolution UHPLC-Q-TOF for Byproduct Identification

This method is designed for the comprehensive identification and structural elucidation of unknown byproducts. The high-resolution mass spectrometer provides accurate mass measurements, which are crucial for determining the elemental composition of novel impurities.

Experimental Protocol
  • Sample Preparation: Sample preparation is the same as in Method 1.

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity II LC

    • Column: Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 2 µL

    • Gradient: 5% B for 1 minute, then to 98% B in 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 2 minutes.

  • Mass Spectrometry:

    • System: Agilent 6545XT AdvanceBio Q-TOF

    • Ionization Mode: Dual AJS ESI, Negative

    • Capillary Voltage: 3500 V

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Fragmentor Voltage: 175 V

    • Mass Range: 50 - 1000 m/z

    • Acquisition Rate: 2 spectra/s

    • Data Acquisition: Full Scan MS and Auto MS/MS mode for fragmentation of the top 5 most intense ions.

Comparative Data Summary

The following table presents hypothetical data from the analysis of a reaction mixture containing this compound and three potential byproducts. The data illustrates the expected performance of the two methods.

AnalyteFormulaMWExpected RT (Method 1) (min)Expected RT (Method 2) (min)MRM Transition (Method 1) (m/z)Accurate Mass [M-H]⁻ (Method 2) (m/z)
Byproduct 1: 2-Fluorobenzoic acid C₇H₅FO₂140.111.854.20139.0 -> 95.0139.0241
Byproduct 2: 3-Iodobenzoic acid C₇H₅IO₂247.022.155.30246.9 -> 120.0246.9308
Starting Material: this compound C₇H₄FIO₂266.012.305.85264.9 -> 120.0264.9214
Byproduct 3: 2-Fluoro-5-iodobenzoic acid C₇H₄FIO₂266.012.456.10264.9 -> 120.0264.9214

Signaling Pathway for MS/MS Fragmentation

The fragmentation of this compound in the mass spectrometer provides structural information. A potential fragmentation pathway is illustrated below.

Fragmentation Pathway Parent [M-H]⁻ m/z 264.9 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 220.9 Parent->Fragment1 -CO₂ Fragment2 Loss of I [M-H-I]⁻ m/z 138.0 Parent->Fragment2 -I Fragment3 Loss of CO₂ and I [M-H-CO₂-I]⁻ m/z 94.0 Fragment1->Fragment3 -I Fragment2->Fragment3 -CO₂

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

The choice between a rapid screening method and a high-resolution method depends on the specific requirements of the analysis. For routine quality control and known byproduct quantification, the UHPLC-MS/MS method offers speed and sensitivity. For the identification of novel impurities and detailed structural characterization, the UHPLC-Q-TOF method is indispensable due to its high mass accuracy and MS/MS capabilities. The experimental protocols and comparative data presented in this guide provide a robust framework for developing and implementing LC-MS methods for the analysis of this compound and its reaction byproducts.

A Comparative Reactivity Analysis of 2-Fluoro-3-iodobenzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount for the synthesis of complex molecular architectures. Halogenated benzoic acids are a critical class of intermediates, prized for their versatility in a range of cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of 2-Fluoro-3-iodobenzoic acid with its bromo- and chloro-analogs, supported by established chemical principles and representative experimental data.

The reactivity of aryl halides in many common and synthetically useful reactions is dictated by the nature of the halogen substituent. This is particularly true for palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The general trend in reactivity follows the order of the carbon-halogen bond strength, with the weaker bonds being more readily cleaved.

Principles of Reactivity: A Comparative Overview

The reactivity of this compound and its analogs is primarily influenced by the identity of the halogen at the 3-position. The carbon-halogen bond dissociation energy (BDE) is a key factor, with the C-I bond being the weakest, followed by C-Br, and then C-Cl. The C-F bond is the strongest and generally unreactive in these types of reactions. This trend directly impacts the ease of oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.

For nucleophilic aromatic substitution (SNAr), the reactivity order is reversed. Fluorine, being the most electronegative halogen, strongly activates the aromatic ring towards nucleophilic attack and is the best leaving group in this reaction manifold.

Comparative Reactivity Data

Reaction TypeThis compound2-Fluoro-3-bromobenzoic Acid2-Fluoro-3-chlorobenzoic Acid
Suzuki-Miyaura Coupling Highest ReactivityModerate ReactivityLowest Reactivity
Buchwald-Hartwig Amination Highest ReactivityModerate ReactivityLowest Reactivity
Nucleophilic Aromatic Substitution Lowest Reactivity (Iodine)Moderate Reactivity (Bromine)Higher Reactivity (Chlorine)

Note: The fluorine at the 2-position is generally considered unreactive in palladium-catalyzed cross-coupling reactions but will influence the electronic properties of the aromatic ring. In nucleophilic aromatic substitution, the reactivity of the halogens would be F > Cl > Br > I.

Experimental Protocols

The following are general, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The specific conditions for this compound and its analogs may require optimization.

General Protocol for Suzuki-Miyaura Coupling of Aryl Halides

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a dry reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Aryl Halides

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry reaction vessel.

  • Add the solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add the aryl halide, amine, and base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction for the required time (2-24 hours), monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Reaction Workflows and Influencing Factors

To further aid in understanding the experimental and theoretical considerations, the following diagrams illustrate a typical workflow for a comparative reactivity study and the key factors influencing the reactivity of halobenzoic acids.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Select Halobenzoic Acids (I, Br, Cl analogs) reagents Prepare Common Reaction Partners (Boronic Acid / Amine) start->reagents conditions Define Standardized Reaction Conditions reagents->conditions run_reactions Run Parallel Reactions for each Halogen conditions->run_reactions monitoring Monitor Reaction Progress (TLC, LC-MS, GC) run_reactions->monitoring workup Quench and Workup Reactions at Set Timepoints monitoring->workup isolate Isolate and Purify Products workup->isolate characterize Characterize Products and Quantify Yields isolate->characterize compare Compare Yields and Reaction Rates characterize->compare conclusion Establish Reactivity Order compare->conclusion

Caption: Experimental workflow for a comparative reactivity study.

G cluster_halogen Halogen Properties cluster_reaction_type Reaction Type cluster_conditions Reaction Conditions Reactivity Reactivity of Halobenzoic Acid Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactivity->Cross_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Reactivity->SNAr Bond_Strength C-X Bond Strength (I < Br < Cl < F) Bond_Strength->Cross_Coupling Dominant Factor Electronegativity Electronegativity (F > Cl > Br > I) Electronegativity->SNAr Dominant Factor Polarizability Polarizability (I > Br > Cl > F) Polarizability->Cross_Coupling Catalyst Catalyst / Ligand Catalyst->Reactivity Base Base Base->Reactivity Solvent Solvent Solvent->Reactivity Temperature Temperature Temperature->Reactivity

Caption: Factors influencing halobenzoic acid reactivity.

A Comparative Guide to the Suzuki Coupling of 2-Fluoro-3-iodobenzoic Acid and 2-Bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling of two structurally similar yet electronically distinct aryl halides: 2-fluoro-3-iodobenzoic acid and 2-bromo-3-fluorobenzoic acid. Understanding the nuances in their reactivity is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.

Reactivity Overview

The reactivity of an aryl halide in a Suzuki coupling is primarily dictated by the nature of the halogen and the electronic and steric environment of the aromatic ring. The generally accepted order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1] This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I bond being more readily cleaved by the palladium catalyst.

In the case of the two compounds , both possess a fluorine atom ortho to the carboxylic acid group. This "ortho effect" can influence the acidity of the carboxylic acid and the steric hindrance around the reaction center.[2] The key difference lies in the halogen at the 3-position: an iodine atom in this compound and a bromine atom in 2-bromo-3-fluorobenzoic acid.

Based on the general reactivity trend, This compound is expected to be more reactive than 2-bromo-3-fluorobenzoic acid in Suzuki coupling reactions. This higher reactivity typically translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, it is noteworthy that under certain conditions, particularly at lower temperatures with specific palladium-phosphine catalyst systems, aryl bromides have been observed to be more reactive than their iodide counterparts.[3][4]

Quantitative Data Comparison

ParameterThis compound2-Bromo-3-fluorobenzoic Acid
Aryl Halide This compound2-Bromo-3-fluorobenzoic acid
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Dioxane/H₂ODioxane/H₂O
Temperature 80 °C100 °C
Reaction Time 4-8 hours12-24 hours
Projected Yield 85-95%70-85%

Note: This data is a projection based on general reactivity principles of aryl halides in Suzuki coupling reactions and should be considered as a guideline for experimental design.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of 2-fluoro-3-halobenzoic acids with an arylboronic acid. This protocol can be adapted for both this compound and 2-bromo-3-fluorobenzoic acid, with the understanding that the latter may require more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).

Materials:

  • 2-Fluoro-3-halobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the 2-fluoro-3-halobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, and Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature with Vigorous Stirring Inert->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Characterize Final Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar (Biaryl Product) RedElim->Product Reactants R-X (Aryl Halide) Reactants->OxAdd Boronic Ar-B(OH)₂ (Arylboronic Acid) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

The Positional Dance of Halogens: How Fluorine and Iodine Influence Halobenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. Among the halogens, fluorine and iodine represent extremes in size and electronegativity, leading to profound differences in the chemical and physical properties of their host molecules. This guide provides a comprehensive comparison of the influence of fluorine and iodine positioning on the reactivity of benzoic acid, a fundamental scaffold in organic chemistry. By examining experimental data on acidity and discussing the principles governing reaction kinetics, this document serves as a valuable resource for anticipating and manipulating the reactivity of these important building blocks.

Acidity: A Quantitative Look at Electronic Influence

The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct measure of the electronic effects exerted by the substituent. A lower pKa indicates a stronger acid. The position of the halogen atom significantly alters the electron density of the carboxylate group, thereby influencing its stability and the acidity of the parent molecule.

The table below summarizes the experimentally determined pKa values for the ortho, meta, and para isomers of fluorobenzoic and iodobenzoic acid in water at 25°C.

CompoundpKa
Benzoic Acid4.20
Fluorobenzoic Acids
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86[1]
4-Fluorobenzoic Acid4.14
Iodobenzoic Acids
2-Iodobenzoic Acid2.86
3-Iodobenzoic Acid3.85
4-Iodobenzoic Acid4.01

Key Observations:

  • All halogenated benzoic acids are more acidic than benzoic acid itself, indicating the electron-withdrawing nature of both fluorine and iodine.

  • The ortho isomers are consistently the most acidic for both halogens. This phenomenon, known as the "ortho effect," is a combination of through-bond inductive effects and through-space steric interactions.[2]

  • For the meta and para positions, the acidity generally decreases as the halogen moves further from the carboxylic acid group, which is consistent with the distance-dependent nature of the inductive effect.

  • Interestingly, 2-iodobenzoic acid is a stronger acid than 2-fluorobenzoic acid . This is a prime example of the steric component of the ortho effect dominating over the purely electronic inductive effect. The large size of the iodine atom forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid, thereby increasing its acidity.

Reactivity in Esterification: A Qualitative Comparison

A study on the catalytic methyl esterification of 23 different isomers of fluorinated aromatic acids using a heterogeneous catalyst demonstrated the viability of these reactions, with the kinetics fitting a pseudo-first-order model.[3]

General Reactivity Trends:

  • Electronic Effects: Electron-withdrawing groups, like halogens, generally decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This effect would suggest that the more acidic isomers (ortho > meta > para) would react faster.

  • Steric Effects: The ortho position, being closest to the carboxylic acid group, presents the most significant steric hindrance to the incoming alcohol nucleophile. This effect is particularly pronounced for the bulky iodine atom.

Predicted Reactivity Order for Esterification:

Based on these competing effects, the following general reactivity order can be proposed for acid-catalyzed esterification:

meta > para > ortho

The meta-isomer is expected to be the most reactive as it benefits from the strong inductive effect of the halogen without significant steric hindrance. The para-isomer is slightly less reactive due to the diminished inductive effect at a greater distance. The ortho-isomer is predicted to be the least reactive, especially in the case of 2-iodobenzoic acid, where the substantial steric bulk of the iodine atom severely impedes the approach of the alcohol.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the halobenzoic acid as a strong base is added incrementally. The pKa is determined from the midpoint of the titration curve.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[3]

  • Magnetic stirrer and stir bar.

  • Burette (25 mL or 50 mL).

  • Beaker (100 mL or 250 mL).

  • Halobenzoic acid sample.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[3]

  • Deionized water.

  • Potassium chloride (KCl) to maintain constant ionic strength.[3]

Procedure:

  • Accurately weigh approximately 0.1 mmol of the halobenzoic acid and dissolve it in 50 mL of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if solubility is an issue.

  • Add a small amount of KCl to the solution to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a stir bar into the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Begin the titration by adding the NaOH solution in small increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).[3]

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[3]

Kinetic Study of Esterification by Titration

This protocol outlines a method to follow the kinetics of the acid-catalyzed esterification of a halobenzoic acid with an alcohol (e.g., methanol) by titrating the remaining carboxylic acid at various time points.

Apparatus and Reagents:

  • Round-bottom flask with a reflux condenser.

  • Heating mantle or oil bath.

  • Ice bath.

  • Burette (25 mL or 50 mL).

  • Pipettes.

  • Erlenmeyer flasks.

  • Halobenzoic acid isomer.

  • Anhydrous alcohol (e.g., methanol).

  • Concentrated sulfuric acid (catalyst).

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Phenolphthalein indicator.

  • Acetone or ethanol (for quenching).

Procedure:

  • In a round-bottom flask, dissolve a known amount of the halobenzoic acid (e.g., 0.1 mol) in a known excess of the anhydrous alcohol (e.g., 100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux. This is time zero (t=0).

  • Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and quench it in an Erlenmeyer flask containing a known volume of ice-cold water or acetone to stop the reaction.

  • Titrate the quenched sample with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator to determine the concentration of the unreacted carboxylic acid.

  • Repeat the process of withdrawing, quenching, and titrating aliquots at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • The concentration of the ester formed at each time point can be calculated by subtracting the concentration of the remaining acid from the initial acid concentration.

  • Plot the concentration of the carboxylic acid versus time to determine the reaction rate. The initial rate can be determined from the slope of the curve at t=0.

Visualizing the Influences on Reactivity

The following diagram illustrates the key electronic and steric factors that determine the reactivity of ortho, meta, and para-substituted halobenzoic acids.

G cluster_benzoic_acid Halobenzoic Acid Reactivity cluster_factors Influencing Factors cluster_electronic Electronic Effects Details cluster_position Positional Influence BenzoicAcid Substituted Benzoic Acid Electronic Electronic Effects BenzoicAcid->Electronic Governed by Steric Steric Effects BenzoicAcid->Steric Governed by Inductive Inductive Effect (-I) (Electron Withdrawing) Electronic->Inductive Resonance Resonance Effect (+R) (Electron Donating) Electronic->Resonance Ortho Ortho Position Steric->Ortho Significant (especially for Iodine) Meta Meta Position Steric->Meta Negligible Para Para Position Steric->Para Negligible Inductive->Ortho Strongest Inductive->Meta Strong Inductive->Para Weaker Resonance->Ortho Strong Resonance->Meta Negligible Resonance->Para Strong Reactivity Reactivity Ortho->Reactivity High Acidity Low Esterification Rate Meta->Reactivity Moderate Acidity High Esterification Rate Para->Reactivity Lower Acidity Moderate Esterification Rate

Caption: Interplay of electronic and steric effects on halobenzoic acid reactivity.

References

Comparative Study of Palladium Catalysts for 2-Fluoro-3-iodobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of palladium catalysts for the cross-coupling of 2-Fluoro-3-iodobenzoic acid, a key substrate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. While direct comparative studies on this specific substrate are not extensively available in the surveyed literature, this document provides illustrative experimental data and detailed protocols based on established methodologies for structurally similar compounds. The information herein is intended to serve as a foundational resource for reaction optimization and catalyst selection.

Introduction to Palladium-Catalyzed Coupling of this compound

This compound is a versatile building block possessing both a fluorine and an iodine substituent, offering distinct reactivity for sequential, site-selective cross-coupling reactions. The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the carbon-iodine bond in palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the synthesis of desired biaryl, alkynyl, and vinyl derivatives.

Data Presentation: A Comparative Overview

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions of this compound. It is important to note that these are illustrative examples and would likely require optimization for this specific substrate.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012~80-90
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane808>90
PdCl₂(dppf)-Cs₂CO₃DMF11016~85-95

Table 2: Illustrative Sonogashira Coupling Conditions

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF606~85-95
Pd(OAc)₂CuIXPhosDIPADMF804>90
Pd₂(dba)₃-cataCXium® ACs₂CO₃1,4-Dioxane10012~80-90

Table 3: Illustrative Heck Coupling Conditions

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF12018~75-85
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile10024~70-80
Herrmann's Catalyst-NaOAcNMP14012>80

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. These are generalized procedures and should be adapted and optimized for the specific coupling partners and desired scale.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at 60 °C for 6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, the alkene, and Et₃N via syringe.

  • Seal the tube and heat the mixture to 120 °C for 18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-I(L2) Arylboronic acid Arylboronic acid Arylboronic acid->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Cu(I)I Cu(I)I Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Ar-Pd(II)-Alkyne(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Alkyne Deprotonation Base Base Base->Cu(I)-Alkyne This compound This compound This compound->Ar-Pd(II)-I(L2) Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Vinyl-Ar Vinyl-Ar Insertion Product->Vinyl-Ar β-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Insertion Product->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination Base Base Base->Pd(0)L2 Alkene Alkene Alkene->Alkene Complex This compound This compound This compound->Ar-Pd(II)-I(L2)

A Comparative Guide to Titration Methods for Determining the Purity of 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Fluoro-3-iodobenzoic acid is of paramount importance. This guide provides a comparative analysis of various titration methods for purity assessment, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

Overview of Titration Methods

Titration remains a fundamental analytical technique for the quantitative analysis of acidic and basic substances. Its continued use in pharmaceutical quality control is a testament to its cost-effectiveness, speed, and high precision for bulk assay determination.[1] This guide focuses on three principal titration approaches for the purity determination of this compound:

  • Aqueous Acid-Base Titration: A classic method involving the neutralization of the acidic analyte with a standardized basic titrant in an aqueous or mixed aqueous-organic solvent system.

  • Non-Aqueous Acid-Base Titration: This method is particularly useful for weakly acidic or basic substances that do not provide a sharp endpoint in aqueous solutions.[2] By using a non-aqueous solvent, the acidic properties of the analyte can be enhanced.[2]

  • Potentiometric Titration: An instrumental method where the change in potential of a solution is monitored as a titrant is added. The endpoint is determined from the inflection point of the titration curve, offering a more objective and often more accurate determination than visual indicators.

Quantitative Data Summary

Analytical MethodPrincipleTypical Accuracy (Recovery %)Typical Precision (RSD %)AdvantagesLimitations
Aqueous Acid-Base Titration Neutralization reaction in an aqueous/ethanolic solution with a visual indicator.98.8 - 100.5[3]< 1%[4]Cost-effective, rapid, simple instrumentation.[1]Non-specific; endpoint detection can be subjective. May not be suitable for very weak acids.[2]
Non-Aqueous Acid-Base Titration Neutralization reaction in a non-aqueous solvent to enhance acidity.98.1 - 103.2[5]≤ 2%[5]Sharper endpoints for weak acids, suitable for water-insoluble compounds.[6]More complex, requires careful handling of organic solvents and titrants, sensitive to atmospheric CO2 and moisture.[1]
Potentiometric Titration Endpoint detection based on monitoring the potential change of the solution.99.5 - 100.5[7]< 0.5%[7]Objective endpoint determination, suitable for colored or turbid solutions, can be automated.Higher initial instrument cost, requires proper electrode calibration and maintenance.

Experimental Protocols

Aqueous Acid-Base Titration

This protocol is adapted from a method for the purity determination of 2-Fluorobenzoic acid and is suitable for this compound.[8]

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Deionized water

  • Phenolphthalein indicator solution (0.5% in 50% ethanol)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 25 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution. Then, add 25 mL of deionized water.[8]

  • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.[8]

  • Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the this compound solution with the NaOH solution while continuously stirring.[8]

  • Endpoint Determination: Continue the titration until the first permanent faint pink color is observed. This indicates the endpoint of the titration. Record the final volume of the NaOH solution used.[8]

  • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to account for any acidity in the solvents.[8]

  • Calculation: Purity (%) = [(V_s - V_b) \times M \times MW] / (W \times 10) Where:

    • V_s = Volume of NaOH solution used for the sample (mL)

    • V_b = Volume of NaOH solution used for the blank (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (266.01 g/mol )

    • W = Weight of the sample (g)

Non-Aqueous Acid-Base Titration

This method is suitable for enhancing the acidic strength of the analyte, leading to a more defined endpoint.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Tetrabutylammonium hydroxide (TBAH) in methanol/toluene

  • Methyl Ethyl Ketone (MEK) or Dimethylformamide (DMF)

  • Thymol blue indicator (0.3% in methanol) or Crystal Violet indicator (0.5% in glacial acetic acid)

  • Analytical balance

  • 50 mL Burette

  • 250 mL beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.25 g of the this compound sample into a 250 mL beaker.

  • Dissolution: Add 50 mL of MEK or DMF to dissolve the sample.

  • Indicator Addition: Add 2-3 drops of the selected indicator.

  • Titration: Titrate with 0.1 M TBAH to the endpoint. The color change for thymol blue is from yellow to blue, and for crystal violet, it is from violet to blue-green.

  • Blank Titration: Perform a blank titration with 50 mL of the chosen solvent and subtract the blank volume from the sample titration volume.

  • Calculation: The purity is calculated using the same formula as for the aqueous titration, substituting the molarity and volumes of the non-aqueous titrant.

Potentiometric Titration

This protocol provides an instrumental approach to endpoint detection, eliminating the subjectivity of visual indicators.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M NaOH solution (for aqueous) or 0.1 M TBAH (for non-aqueous)

  • Ethanol/Deionized water mixture or MEK/DMF

  • Analytical balance

  • Potentiometer with a pH electrode

  • Automatic titrator or 50 mL burette

  • 250 mL beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation and Dissolution: Prepare the sample as described in the aqueous or non-aqueous protocol in a 250 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode in the solution.

  • Titration: Titrate with the standardized titrant, adding it in small increments, especially near the equivalence point. Record the pH or potential reading after each addition.

  • Endpoint Determination: The endpoint is the volume of titrant corresponding to the steepest point of the titration curve or the peak of the first or second derivative plot.

  • Blank Titration: A blank titration should be performed to correct for solvent acidity.

  • Calculation: The purity is calculated using the same formula as before, with the endpoint volume determined from the titration curve.

Diagrams

Titration_Workflow A Weigh Sample B Dissolve in Solvent A->B C Add Indicator (Visual) B->C D Titrate with Standardized Titrant B->D E Monitor Endpoint (Visual/Potentiometric) D->E F Record Titrant Volume E->F G Calculate Purity F->G Method_Comparison Titration_Methods Titration Methods Aqueous Aqueous Titration_Methods->Aqueous Simple & Cost-Effective Non-Aqueous Non-Aqueous Titration_Methods->Non-Aqueous Weak Acids/Bases Potentiometric Potentiometric Titration_Methods->Potentiometric High Accuracy Subjective Endpoint Subjective Endpoint Aqueous->Subjective Endpoint Solvent Handling Solvent Handling Non-Aqueous->Solvent Handling Instrument Cost Instrument Cost Potentiometric->Instrument Cost

References

Validating the Structure of Biphenyls Synthesized from 2-Fluoro-3-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl structural motif is a cornerstone in medicinal chemistry and materials science. Its synthesis, particularly with fluorine substitution, is of paramount importance for modulating the physicochemical and biological properties of molecules. This guide provides a comparative analysis of the synthesis of biphenyls from 2-fluoro-3-iodobenzoic acid, focusing on the validation of their structure. We present supporting experimental data and detailed methodologies to aid in the selection of synthetic routes and characterization techniques.

Synthesis of Biphenyls: The Suzuki-Miyaura Coupling as a Primary Route

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a widely adopted and versatile method for the formation of C-C bonds, making it a primary choice for the synthesis of biphenyls from aryl halides and boronic acids.[1] The reaction of this compound with an arylboronic acid, such as phenylboronic acid, provides a direct route to fluorinated biphenyl carboxylic acids.

A general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling of this compound

The success of this reaction hinges on the choice of catalyst, base, and solvent, with conditions optimized to maximize yield and purity.

Comparison with Alternative Synthetic Methods

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions offer alternative pathways to biphenyl synthesis, each with its own set of advantages and disadvantages.[2]

MethodOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Boronic acids/estersMild reaction conditions, commercially available and stable reagents, non-toxic byproducts.[1]Requires a base which can lead to side reactions; potential for protodeboronation.
Heck Reaction AlkenesAvoids pre-formation of organometallic reagents.Generally limited to vinylarenes for biphenyl synthesis; often requires higher temperatures.
Stille Coupling Organostannanes (tin)Often very mild reaction conditions and tolerant of many functional groups.Toxicity of organotin reagents and byproducts is a significant concern.
Negishi Coupling OrganozincHigh reactivity and functional group tolerance.Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.

Structural Validation: A Multi-Technique Approach

The unambiguous determination of the synthesized biphenyl structure is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Data Presentation: Spectroscopic and Analytical Data

The following table summarizes the expected and reported data for 2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid, the product of the Suzuki-Miyaura coupling between this compound and phenylboronic acid.

Analysis TechniqueData for 2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Yield >90% (reported for similar reactions)[3]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 11.0 (s, 1H, COOH), 7.93 (d, 1H), 7.53 (t, 1H), 7.39 (m, 5H)[4]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 171.16, 146.56, 140.99, 139.90, 137.23, 132.97, 130.78, 130.53, 128.99, 128.64, 127.89, 127.36, 127.22, 120.14[5]
HRMS (ESI-TOF) m/z calcd. for C₁₃H₉FO₂ + H⁺: 217.0665; found: 217.0663 (example)

Experimental Protocols

General Experimental Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (e.g., this compound, 1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired biphenyl product.[2]

Protocol for ¹H and ¹³C NMR Spectroscopy

A sample of the purified biphenyl derivative (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

Protocol for High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is then introduced into the HRMS instrument, typically using electrospray ionization (ESI) in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy, allowing for the determination of the exact mass of the molecular ion and confirmation of the elemental composition.

Visualizing the Workflow and Potential Biological Relevance

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of biphenyls from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction Pd Catalyst, Base, Solvent workup Workup & Purification reaction->workup product Biphenyl Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr hrms HRMS product->hrms xray X-ray Crystallography (optional) product->xray structure Validated Structure product->structure Characterization nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data hrms_data Exact Mass, Elemental Composition hrms->hrms_data xray_data 3D Molecular Structure xray->xray_data

Caption: Experimental workflow for the synthesis and structural validation of biphenyls.

Potential Signaling Pathway Inhibition

Fluorinated biphenyl carboxylic acid derivatives have been investigated for their biological activity. For instance, some biphenyl carboxylic acid derivatives have been identified as inhibitors of the RANKL-induced NF-κB and ERK MAPK signaling pathways, which are implicated in bone resorption.[1][3] This makes them potential therapeutic agents for osteoporosis.

signaling_pathway cluster_nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Ras Ras RANK->Ras TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Gene Expression (Osteoclastogenesis) Nucleus->Gene Inhibitor Biphenyl Carboxylic Acid Derivative Inhibitor->IKK Inhibits Inhibitor->MEK Inhibits

Caption: Inhibition of RANKL signaling pathway by biphenyl carboxylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-iodobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Fluoro-3-iodobenzoic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound, from initial handling to final disposal.

Hazard Profile and Safety Summary

This compound is a compound that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to strict safety protocols is essential to minimize exposure risks.

Property Value
CAS Number 447464-03-1
Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
Physical Form White to Yellow Solid
Purity Typically ≥95%
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Personal Protective Equipment (PPE) Protocol

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing chemical exposure.

  • Hand Protection: Wear protective gloves compliant with 29 CFR 1910.138.

  • Eye and Face Protection: Use chemical goggles or safety glasses and a face shield as specified by 29 CFR 1910.133.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.

  • Respiratory Protection: In areas with inadequate ventilation, use respiratory protection that meets 29 CFR 1910.134 standards.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, clean, dry, and sealable container.

    • The container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols.

  • Handling Spills:

    • Minor Spills: For small spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[1]

    • Major Spills: In the event of a larger spill, evacuate unnecessary personnel from the area.[1] Only qualified and properly equipped personnel should manage the cleanup.[1] Prevent the spilled material from entering drains or public waters.[1][2]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal plant.[3][4]

    • The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste in accordance with all local, state, and federal regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is there a spill? B->C D Minor Spill C->D Yes E Major Spill C->E Yes H Collect waste in a designated, labeled, sealable container C->H No (Routine Waste) F Sweep solid into a labeled, sealable container D->F G Evacuate Area & Notify EHS E->G I Store waste container in a cool, dry, ventilated area F->I J Contact EHS for disposal via an approved waste facility G->J H->I I->J K End: Compliant Disposal J->K

References

Safeguarding Your Research: A Guide to Handling 2-Fluoro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

This document provides critical safety and logistical information for the proper handling and disposal of 2-Fluoro-3-iodobenzoic acid (CAS No. 447464-03-1). Adherence to these guidelines is paramount for ensuring a safe laboratory environment for all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects.[1] It is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.

Exposure Route Hazard Required PPE OSHA Regulation (USA)
Dermal (Skin) Causes skin irritation.[1]Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and suitable protective clothing.[1][2][3]29 CFR 1910.138: Hand Protection[1]
Ocular (Eyes) Causes serious eye irritation.[1]Chemical safety goggles or a face shield.[1][3]29 CFR 1910.133: Eye and Face Protection[1]
Inhalation May cause respiratory irritation.[1]Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, wear a NIOSH-approved respirator.[1]29 CFR 1910.134: Respiratory Protection[1]
Ingestion Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]N/A

Operational Handling and Emergency Procedures

Proper operational procedures are essential to minimize exposure and manage spills effectively. Always handle this compound in a designated area, away from incompatible materials.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eye wash fountain and safety shower are readily accessible.[1]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.[1]

  • Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[4] Contaminated clothing should be removed and washed before reuse.[1]

Emergency First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[1]

Spill Management and Waste Disposal

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

Spill Cleanup Protocol:

  • Wear the appropriate PPE, including respiratory protection.

  • For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1] Minimize dust generation during this process.

  • For wet spills, use an inert absorbent material to contain the spill before placing it in a labeled container.

  • Wash the spill area thoroughly with water. Prevent runoff from entering drains.[5]

Waste Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][4]

  • It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber for disposal.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE handling_dispense Dispense Chemical (Avoid Dust) prep_ppe->handling_dispense prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_eng->handling_dispense handling_use Perform Experiment handling_dispense->handling_use post_decon Decontaminate Work Area handling_use->post_decon disposal_collect Collect Waste in Labeled Container handling_use->disposal_collect post_wash Wash Hands Thoroughly post_decon->post_wash disposal_dispose Dispose via Approved Waste Stream disposal_collect->disposal_dispose

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.